molecular formula C6H8O7 B15138044 Citric acid-d4-1

Citric acid-d4-1

Cat. No.: B15138044
M. Wt: 196.15 g/mol
InChI Key: KRKNYBCHXYNGOX-JYXXEXINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citric acid-d4-1 is a useful research compound. Its molecular formula is C6H8O7 and its molecular weight is 196.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8O7

Molecular Weight

196.15 g/mol

IUPAC Name

trideuterio 2-deuteriooxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13D/hD3

InChI Key

KRKNYBCHXYNGOX-JYXXEXINSA-N

Isomeric SMILES

[2H]OC(=O)CC(CC(=O)O[2H])(C(=O)O[2H])O[2H]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Citric Acid-d4: An Internal Standard for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Citric acid-d4, a deuterated analog of citric acid. It is designed to be an essential resource for researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques for quantitative analysis of citric acid and related metabolites in various biological matrices. This guide details its chemical and physical properties, provides established experimental protocols for its use as an internal standard in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), and illustrates the central metabolic pathway in which it plays a crucial role.

Introduction to Citric Acid-d4

Citric acid-d4 is a stable isotope-labeled form of citric acid where four hydrogen atoms on the methylene groups have been replaced with deuterium. This isotopic substitution results in a mass shift of +4 Da compared to the unlabeled citric acid, making it an ideal internal standard for isotope dilution mass spectrometry.[1] Its primary application lies in the precise and accurate quantification of citric acid in complex biological samples by correcting for variations in sample preparation and instrument response.[2]

Physicochemical Properties

A summary of the key quantitative data for Citric acid-d4 is presented in the table below, providing a quick reference for its physical and chemical characteristics.

PropertyValueReference
Chemical Formula C₆H₄D₄O₇[3]
Molecular Weight 196.15 g/mol [1][4]
Exact Mass 196.05210957 Da
Isotopic Purity 98 atom % D
Chemical Purity ≥98%
Melting Point 153-159 °C
Form Solid
Storage Temperature Room temperature, away from light and moisture
CAS Number 147664-83-3

The Citric Acid Cycle

Citric acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway for cellular respiration. The following diagram illustrates the central role of citrate in this cycle.

CitricAcidCycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate H2O_2 H2O Citrate->H2O_2 AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate CO2_1 CO2 Isocitrate->CO2_1 NADH_1 NADH Isocitrate->NADH_1 SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA CO2_2 CO2 AlphaKetoglutarate->CO2_2 NADH_2 NADH AlphaKetoglutarate->NADH_2 Succinate Succinate SuccinylCoA->Succinate GTP GTP SuccinylCoA->GTP Fumarate Fumarate Succinate->Fumarate FADH2 FADH2 Succinate->FADH2 Malate Malate Fumarate->Malate H2O_1 H2O Fumarate->H2O_1 Malate->Oxaloacetate NADH_3 NADH Malate->NADH_3

Diagram of the Citric Acid Cycle.

Experimental Protocols

The following sections provide detailed methodologies for the use of Citric acid-d4 as an internal standard in LC-MS/MS and GC-MS analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the quantification of citric acid in biological fluids such as plasma or urine.

4.1.1. Materials

  • Citric acid-d4

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Autosampler vials

4.1.2. Sample Preparation

  • Internal Standard Spiking: To 10 µL of the biological sample (e.g., plasma), add 10 µL of a 0.1 mg/mL Citric acid-d4 internal standard solution.

  • Protein Precipitation: Add 80 µL of 5% trichloroacetic acid to the sample.

  • Vortex and Incubate: Vortex the mixture for 30 seconds and incubate on ice for 5 minutes.

  • Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Phenomenex Luna C18 or equivalent

  • Mobile Phase: 0.2% Formic acid in water

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC-MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Monitored Transitions:

    • Citric acid: m/z 191 -> 111

    • Citric acid-d4: m/z 195 -> 113 (hypothetical, based on a +4 Da shift and similar fragmentation)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (10 µL) Spike Add Citric acid-d4 (10 µL) Sample->Spike Precipitate Add 5% TCA (80 µL) Spike->Precipitate Vortex Vortex & Incubate on Ice Precipitate->Vortex Centrifuge Centrifuge (17,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 column, 0.2% Formic Acid) Supernatant->LC MS Tandem Mass Spectrometry (ESI Negative, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of citric acid as its tert-butyldimethylsilyl (TBDMS) derivative.

4.2.1. Materials

  • Citric acid-d4

  • Pyridine

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Sodium borodeuteride (NaBD₄) (for analysis of keto acids)

  • Hydrochloric acid (HCl)

  • GC-MS vials with inserts

4.2.2. Sample Preparation and Derivatization

  • Internal Standard Addition: Add a known amount of Citric acid-d4 to the sample extract.

  • Drying: Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of pyridine.

    • Add 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

4.2.3. GC-MS Conditions

  • GC System: Agilent 6890 or equivalent

  • Column: DB-5ms or equivalent

  • Injector Temperature: 285°C

  • Oven Program: Start at 120°C for 1 min, then ramp to 300°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole MS

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Monitored Ions:

    • Citric acid (TBDMS derivative): m/z 459

    • Citric acid-d4 (TBDMS derivative): m/z 462 (monitoring for M+3 of the fragment containing 3 deuterium atoms)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Extract Spike Add Citric acid-d4 Sample->Spike Dry Dry under Nitrogen Spike->Dry Derivatize Add Pyridine & MTBSTFA Heat at 70°C for 30 min Dry->Derivatize GC Gas Chromatography (DB-5ms column) Derivatize->GC MS Mass Spectrometry (EI, SIM) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS experimental workflow.

Conclusion

Citric acid-d4 is an indispensable tool for accurate and reliable quantification of citric acid in metabolomics research and clinical diagnostics. Its well-defined physicochemical properties and established protocols for use in both LC-MS and GC-MS make it a robust internal standard. By understanding its role in the citric acid cycle and employing the detailed methodologies provided in this guide, researchers can achieve high-quality quantitative data to advance their understanding of cellular metabolism in health and disease.

References

An In-depth Technical Guide to Citric Acid-d4: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Citric acid-d4, a deuterated analog of citric acid. It details its use as an internal standard in quantitative analyses and outlines a typical experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS). Furthermore, this guide illustrates the central metabolic pathway in which citric acid plays a crucial role.

Core Chemical Properties

Citric acid-d4, also known as 2-Hydroxy-1,2,3-propanetricarboxylic-d4 Acid, is a stable, isotopically labeled form of citric acid where the four methylene hydrogens are replaced with deuterium.[1][2] This substitution results in a higher molecular weight compared to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification assays.[3][4] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 147664-83-3[1]
Molecular Formula C₆H₄D₄O₇
Molecular Weight 196.15 g/mol
Synonyms Citric-d4 Acid, CITRIC-2,2,4,4-D4 ACID, 2-Hydroxy-1,2,3-propanetricarboxylic-d4 Acid
Melting Point 153-159 °C
Isotopic Purity ≥98 atom % D
Appearance SolidN/A
Solubility Soluble in waterN/A
XLogP3 -1.7
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 7

Experimental Protocol: Quantification of Citric Acid in Human Urine using LC-MS/MS with Citric Acid-d4 as an Internal Standard

This protocol describes a common application of Citric acid-d4 as an internal standard for the accurate quantification of citric acid in a biological matrix, such as human urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Analytes: Citric acid

  • Internal Standard: Citric acid-d4

  • Reagents: Formic acid, Ammonium acetate, Methanol (LC-MS grade), Deionized water

  • Biological Matrix: Human urine samples

Sample Preparation
  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Prepare a stock solution of the internal standard (Citric acid-d4) in deionized water.

  • For each urine sample, add 10 µL of urine to a microcentrifuge tube.

  • Add 20 µL of the Citric acid-d4 internal standard solution.

  • Add 400 µL of deionized water to dilute the sample.

  • Vortex the mixture thoroughly.

Liquid Chromatography Conditions
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid and 2 mmol/L Ammonium acetate in water.

  • Mobile Phase B: 0.1% Formic acid and 2 mmol/L Ammonium acetate in methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: An isocratic elution with Mobile Phase A is often sufficient. A step gradient to 100% Mobile Phase B can be used to wash the column after each injection.

  • Injection Volume: 3 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Citric Acid: m/z 191.0 > 111.0

    • Citric Acid-d4 (IS): m/z 195.0 > 113.0

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.

Data Analysis
  • Integrate the peak areas for both the analyte (citric acid) and the internal standard (Citric acid-d4) for each sample.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the citric acid standards.

  • Determine the concentration of citric acid in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Citric Acid Cycle

Citric acid is a key intermediate in the citric acid cycle (also known as the tricarboxylic acid cycle or Krebs cycle), a fundamental metabolic pathway for cellular energy production. The following diagram illustrates the cyclical reactions of this pathway.

Citric_Acid_Cycle acetyl_coA Acetyl-CoA citrate Citrate acetyl_coA->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate alpha_ketoglutarate α-Ketoglutarate isocitrate->alpha_ketoglutarate nadh_out1 NADH isocitrate->nadh_out1 co2_out1 CO2 isocitrate->co2_out1 succinyl_coA Succinyl-CoA alpha_ketoglutarate->succinyl_coA nadh_out2 NADH alpha_ketoglutarate->nadh_out2 co2_out2 CO2 alpha_ketoglutarate->co2_out2 succinate Succinate succinyl_coA->succinate gtp_out GTP succinyl_coA->gtp_out coa_out CoA-SH succinyl_coA->coa_out fumarate Fumarate succinate->fumarate fadh2_out FADH2 succinate->fadh2_out malate Malate fumarate->malate malate->oxaloacetate nadh_out3 NADH malate->nadh_out3 nad_in1 NAD+ nad_in1->isocitrate nad_in2 NAD+ nad_in2->alpha_ketoglutarate nad_in3 NAD+ nad_in3->malate fad_in FAD fad_in->succinate gdp_in GDP + Pi gdp_in->succinyl_coA h2o_in1 H2O h2o_in1->citrate h2o_in2 H2O h2o_in2->fumarate coa_in CoA-SH coa_in->alpha_ketoglutarate coa_out->citrate

Caption: The Citric Acid Cycle, highlighting key intermediates.

References

A Technical Guide to Citric Acid-d4: Molecular Weight, Quantification, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of citric acid-d4, a deuterated form of citric acid. It details its molecular weight, its critical role as an internal standard in quantitative metabolic analysis, and its applications in research and drug development. This document is intended to serve as a comprehensive resource, offering both foundational data and detailed experimental methodologies.

Core Data Presentation

The primary distinction between citric acid and its deuterated analogue, citric acid-d4, lies in their molecular weights. This difference is fundamental to its application in mass spectrometry-based quantification.

CompoundChemical FormulaMolar Mass ( g/mol )
Citric AcidC₆H₈O₇192.12
Citric Acid-d4C₆H₄D₄O₇196.15[1][2][3]

Experimental Protocols: Quantification of Citric Acid Cycle Intermediates

Citric acid-d4 is predominantly utilized as an internal standard in mass spectrometry (MS) for the precise quantification of citric acid and other intermediates of the tricarboxylic acid (TCA) cycle. Its chemical similarity to the endogenous analyte, coupled with its distinct mass, allows for accurate correction of variations that can occur during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Samples

This protocol outlines a common method for the analysis of TCA cycle intermediates in biological matrices such as plasma, urine, and tissue samples.

1. Sample Preparation:

  • Plasma: To 10 µL of a plasma sample, add 80 µL of 5% trichloroacetic acid and 10 µL of a 0.1 mg/mL solution of citric acid-d4 (internal standard). The mixture is vortexed for 30 seconds and incubated on ice for 5 minutes. Following this, the sample is centrifuged at 17,000 x g for 10 minutes at 4°C. The resulting supernatant is then transferred to an HPLC vial for analysis.

  • Urine: Urine samples are first filtered. Subsequently, 10 µL of the filtered urine is mixed with 80 µL of 0.2% formic acid and 10 µL of a 0.1 mg/mL solution of citric acid-d4.

  • Tissue: Frozen tissue samples are ground into a powder before extraction with a suitable solvent.

2. LC-MS/MS Analysis:

  • An Agilent 1200 series LC system coupled with a 6490 Triple Quadrupole MS mass spectrometer (or a similar system) is typically used.

  • Chromatographic Separation: A C18 reversed-phase column is commonly employed to separate the TCA cycle intermediates. The mobile phase often consists of a gradient of 0.2% formic acid in water and an organic solvent.

  • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target analytes and the internal standard.

3. Quantification:

  • A five-point standard curve is generated using serial dilutions of a mixed standard solution of the TCA cycle intermediates.

  • Citric acid-d4 is added to all standards and samples at a consistent final concentration (e.g., 10 µg/mL).

  • Quantification is achieved by calculating the ratio of the peak area of each analyte to the peak area of the citric acid-d4 internal standard.

Applications in Research and Drug Development

The accurate quantification of TCA cycle intermediates is crucial in various research and drug development contexts.

  • Metabolic Flux Analysis: Citric acid-d4, along with other stable isotope tracers, is instrumental in metabolic flux analysis. This technique allows researchers to trace the flow of atoms through metabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.

  • Disease Research: Perturbations in the TCA cycle are implicated in numerous diseases, including cancer and metabolic disorders. The use of citric acid-d4 as an internal standard enables the reliable measurement of these metabolic changes, aiding in the understanding of disease mechanisms and the identification of potential therapeutic targets.

  • Drug Development: In drug development, understanding the metabolic effects of a compound is essential. The analytical methods described, which rely on internal standards like citric acid-d4, are employed to assess how a drug candidate may alter cellular metabolism. Furthermore, citric acid itself is widely used as a pharmaceutical excipient in various formulations.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a typical metabolomics experiment utilizing citric acid-d4.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) AddStandard Addition of Citric Acid-d4 (Internal Standard) BiologicalSample->AddStandard Spiking Extraction Extraction of Metabolites AddStandard->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Peak Area Data Interpretation Metabolic Interpretation Quantification->Interpretation

Caption: Experimental workflow for metabolomic analysis using citric acid-d4.

signaling_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_analysis_focus Quantification Focus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Measurement Accurate Measurement using Citric Acid-d4 Citrate->Measurement AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Role of citric acid-d4 in quantifying a key TCA cycle intermediate.

References

A Technical Guide to Citric Acid-d4: Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid-d4, with the CAS number 147664-83-3, is the deuterated isotopologue of citric acid, a key intermediate in cellular metabolism.[1][2][3][4][5] In this stable isotope-labeled compound, the four methylene hydrogens are replaced with deuterium. This isotopic substitution makes it an invaluable tool in metabolic research, particularly in studies utilizing mass spectrometry-based techniques. Its primary application is as an internal standard for the accurate quantification of citric acid and other organic acids in various biological matrices. This guide provides an in-depth overview of its properties, applications, and relevant experimental protocols.

Physicochemical Properties

Citric acid-d4 is a solid at room temperature and is typically supplied with high chemical and isotopic purity. Key quantitative data are summarized in the table below.

PropertyValueReferences
CAS Number 147664-83-3
Molecular Formula C₆H₄D₄O₇
Molecular Weight 196.15 g/mol
Synonyms Citric acid-2,2,4,4-d4, 2-Hydroxy-1,2,3-propanetricarboxylic-d4 Acid
Chemical Purity ≥98%
Isotopic Enrichment ≥98 atom % D
Melting Point 153-159 °C
Form Solid
Storage Room temperature, away from light and moisture

Applications in Research

The primary utility of Citric acid-d4 lies in its application as an internal standard in quantitative analyses, particularly in the field of metabolomics. Its identical chemical properties to endogenous citric acid, but distinct mass, allow for the correction of variability introduced during sample preparation and analysis.

Key applications include:

  • Metabolomics and Metabolic Profiling: Used for the accurate quantification of intermediates in the citric acid cycle (TCA cycle) and other related metabolic pathways.

  • Clinical Mass Spectrometry: Employed in diagnostic and research settings to measure citric acid levels in biological fluids like urine and plasma.

  • Stable Isotope Dilution Analysis: Serves as a spike-in standard for precise quantification of organic acids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

The following are generalized protocols for the use of Citric acid-d4 as an internal standard for the quantification of citric acid cycle intermediates in biological samples using LC-MS/MS.

Preparation of Internal Standard Stock Solution

A stock solution of Citric acid-d4 is prepared in a suitable solvent, such as 0.1% formic acid in water, at a concentration of approximately 1 mg/mL. This stock solution can be further diluted to create working solutions. For instance, a working internal standard solution of 5 µg/mL can be prepared in 0.1% formic acid.

Sample Preparation

The following are examples of sample preparation for different biological matrices:

For Human Plasma:

  • To 10 µL of plasma, add 80 µL of 5% trichloroacetic acid to precipitate proteins.

  • Add 10 µL of the Citric acid-d4 internal standard working solution (e.g., 0.1 mg/mL).

  • Vortex the mixture for 30 seconds and keep it on ice for 5 minutes, vortexing intermittently.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

For Human Urine:

  • Dilute urine samples 10-fold with 0.2% formic acid.

  • To a specific volume of the diluted urine, add a known amount of the Citric acid-d4 internal standard. For example, to 80 µL of the diluted urine, add 10 µL of a 0.1 mg/mL internal standard solution.

  • Vortex the mixture and centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to HPLC vials for analysis.

For Cell Culture Samples:

  • Metabolites can be extracted from cell pellets using a cold solvent mixture, such as methanol:acetonitrile:water (2:2:1 v/v/v).

  • The Citric acid-d4 internal standard should be added during the extraction process.

  • After extraction, centrifuge the samples to pellet cell debris, and transfer the supernatant for analysis.

LC-MS/MS Analysis

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is typically used for the analysis.

  • Chromatographic Separation: A C18 or a mixed-mode column can be used for the separation of organic acids. A common mobile phase consists of 0.2% formic acid in water.

  • Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray ionization (ESI-) mode. The transitions for citric acid and Citric acid-d4 are monitored.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the citric acid cycle in metabolism and a typical experimental workflow for using Citric acid-d4.

Citric_Acid_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase NADH_out1 NADH Isocitrate->NADH_out1 CO2_out1 CO2 Isocitrate->CO2_out1 SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase NADH_out2 NADH AlphaKetoglutarate->NADH_out2 CO2_out2 CO2 AlphaKetoglutarate->CO2_out2 Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase GTP_out GTP SuccinylCoA->GTP_out Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase FADH2_out FADH2 Succinate->FADH2_out Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase NADH_out3 NADH Malate->NADH_out3 Oxaloacetate->Citrate Pyruvate Pyruvate Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA AminoAcids->AlphaKetoglutarate

Caption: The Citric Acid (TCA) Cycle.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing BiologicalSample Biological Sample (Plasma, Urine, Cells) SpikeIS Spike with Citric Acid-d4 (Internal Standard) BiologicalSample->SpikeIS Extraction Metabolite Extraction (e.g., Protein Precipitation) SpikeIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS PeakIntegration Peak Integration (Citric Acid & Citric Acid-d4) LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / Internal Standard) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Workflow for Quantification using Citric Acid-d4.

References

Isotopic Purity of Citric Acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Citric acid-d4 (specifically, Citric acid-2,2,4,4-d4). This deuterated analog of citric acid is a critical tool in metabolic research, clinical mass spectrometry, and as an internal standard in quantitative analyses.[1][2][3][4] Understanding its isotopic purity is paramount for accurate and reproducible experimental results.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available Citric acid-d4 can vary between suppliers. The following table summarizes representative data from various sources. It is crucial for researchers to consult the certificate of analysis for their specific batch.

SupplierProduct NameIsotopic Purity (atom % D)Chemical PurityCAS Number
Cambridge Isotope Laboratories, Inc.Citric acid (2,2,4,4-D₄, 98%)98%98%147664-83-3
Sigma-AldrichCitric acid-2,2,4,4-d498 atom % D98% (CP)147664-83-3
MedChemExpressCitric acid-d4Not Specified99.31%147664-83-3
ChemSceneCitric acid-d4Not Specified≥98%147664-83-3

Note: "atom % D" refers to the percentage of deuterium at the specified labeled positions.[5] "(CP)" indicates Chemically Pure.

Core Concepts in Isotopic Purity

For a deuterated compound like Citric acid-d4, "purity" encompasses both chemical and isotopic purity.

  • Chemical Purity: Refers to the absence of any chemical contaminants that are not citric acid or its isotopologues.

  • Isotopic Purity: Describes the extent to which the intended deuterium atoms have replaced hydrogen atoms at the specified positions. Due to the nature of chemical synthesis, it is practically impossible to achieve 100% isotopic purity. The final product will be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d3, d2, d1, and d0 species).

Two key terms are often used when discussing isotopic purity:

  • Isotopic Enrichment: The percentage of deuterium at a specific labeled position in a molecule.

  • Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Citric acid-d4 relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.

Methodology:

  • Sample Preparation: A dilute solution of Citric acid-d4 is prepared in a suitable solvent (e.g., acetonitrile/water). For LC-MS/MS analysis, an internal standard may be added.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC) for sample introduction and separation, is used. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

  • Data Acquisition: The instrument is operated in full scan mode to detect the molecular ions of all isotopologues. The high resolution of the instrument allows for the separation of ions with very small mass differences.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Citric acid-d4 (e.g., M+0, M+1, M+2, M+3, M+4).

    • The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak.

    • The isotopic purity is calculated based on the relative abundances of the H/D isotopolog ions (D0-Dn).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) NMR, is highly effective for quantifying the amount of residual hydrogen in a highly deuterated sample.

Methodology:

  • Sample Preparation: A precise amount of the Citric acid-d4 sample is dissolved in a deuterated solvent (e.g., D₂O). A known amount of an internal standard with a distinct NMR signal is added for quantitative analysis.

  • Instrumentation: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.

  • Data Acquisition: A standard ¹H NMR spectrum is recorded. The parameters are optimized to ensure accurate integration of the signals.

  • Data Analysis:

    • The signals from the residual protons in the Citric acid-d4 molecule are identified.

    • The integral of the residual proton signals is compared to the integral of the known internal standard.

    • This comparison allows for the precise calculation of the amount of non-deuterated species, and thus the overall isotopic enrichment.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the isotopic purity of Citric acid-d4.

G Workflow for Isotopic Purity Determination of Citric Acid-d4 cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Purity Determination Sample Citric Acid-d4 Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Addition of Internal Standard (for NMR/LC-MS) Dissolution->Standard HRMS High-Resolution Mass Spectrometry (HRMS) Standard->HRMS NMR Nuclear Magnetic Resonance (NMR) Standard->NMR MS_Analysis Analysis of Isotopologue Distribution HRMS->MS_Analysis NMR_Analysis Quantification of Residual Protons NMR->NMR_Analysis Isotopic_Purity Calculation of Isotopic Purity and Enrichment MS_Analysis->Isotopic_Purity NMR_Analysis->Isotopic_Purity

Caption: General workflow for determining the isotopic purity of Citric Acid-d4.

This guide provides a foundational understanding of the isotopic purity of Citric acid-d4. For any specific application, it is imperative to refer to the supplier's documentation and perform appropriate analytical validation.

References

Technical Guide: Citric Acid-d4-1 (2,2,4,4-tetradeutero-Citric Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Citric acid-d4-1, a deuterated analog of citric acid. It is intended for researchers and professionals in the fields of metabolomics, clinical diagnostics, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Introduction

This compound, also known as Citric acid-d4 or Citric acid-2,2,4,4-d4, is a synthetically produced version of citric acid where four hydrogen atoms on the methylene groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of citric acid and other intermediates of the tricarboxylic acid (TCA) cycle in various biological matrices. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This information has been compiled from various reputable suppliers.

PropertyValue
Synonyms Citric acid-d4, Citric acid-2,2,4,4-d4
CAS Number 147664-83-3[1][2][3]
Molecular Formula C₆H₄D₄O₇
Molecular Weight 196.15 g/mol [2][3]
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%
Appearance White to off-white solid
Melting Point 153-159 °C
Storage Store at room temperature, protected from moisture.

Suppliers

A number of chemical suppliers specialize in stable isotope-labeled compounds and offer this compound. The following table provides a non-exhaustive list of potential suppliers and their typical product offerings.

SupplierProduct NamePurity
MedChemExpress This compound97.0%
Cambridge Isotope Laboratories, Inc. Citric acid (2,2,4,4-D₄, 98%)98%
Sigma-Aldrich Citric acid-2,2,4,4-d498 atom % D, 98% (CP)
ChemScene Citric acid-d4≥98%

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry. Below is a detailed experimental protocol for the analysis of TCA cycle intermediates in biological fluids using LC-MS/MS, adapted from a published method.

Preparation of Internal Standard Stock Solution
  • Weighing: Accurately weigh a known amount of this compound.

  • Dissolving: Dissolve the compound in a suitable solvent (e.g., 0.2% formic acid in water) to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. For use, a working solution (e.g., 0.1 mg/mL) can be prepared by diluting the stock solution.

Sample Preparation for LC-MS/MS Analysis

The following workflows illustrate the preparation of plasma and urine samples for the quantification of TCA cycle intermediates.

G plasma 10 µL Plasma Sample add_tca Add 80 µL of 5% Trichloroacetic Acid plasma->add_tca add_is Add 10 µL of 0.1 mg/mL This compound (Internal Standard) add_tca->add_is vortex1 Vortex for 30 seconds add_is->vortex1 ice Incubate on ice for 5 minutes (Vortex twice during incubation) vortex1->ice centrifuge Centrifuge at 17,000 x g for 10 minutes at 4°C ice->centrifuge supernatant Transfer supernatant to HPLC vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Plasma sample preparation workflow.

G urine 10 µL Urine Sample filter Filter using a 0.20 µm filter urine->filter add_fa Add 80 µL of 0.2% Formic Acid filter->add_fa add_is Add 10 µL of 0.1 mg/mL This compound (Internal Standard) add_fa->add_is transfer Transfer to HPLC vial add_is->transfer analysis LC-MS/MS Analysis transfer->analysis

Urine sample preparation workflow.

LC-MS/MS Analysis Conditions

The following are example parameters for an LC-MS/MS system. These should be optimized for the specific instrument and application.

ParameterValue
LC System Agilent 1200 series or equivalent
Mass Spectrometer Agilent 6490 Triple Quadrupole or equivalent
Column Phenomenex® Luna C-18 or a suitable alternative
Mobile Phase 0.2% Formic acid in water
Flow Rate 0.4 mL/minute
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), negative mode for citric acid

Application in Metabolic Pathway Analysis

This compound can also be used as a tracer to study the flux through the TCA cycle. By introducing the labeled citric acid to cells or organisms, the incorporation of deuterium into downstream metabolites can be monitored over time, providing insights into metabolic dynamics.

The diagram below illustrates the points of entry and progression of labeled citrate within the TCA cycle.

TCA_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Release of CO₂ SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Release of CO₂ Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Regeneration Citrate_d4 Citric Acid-d4 (Tracer Input) Citrate_d4->Citrate Incorporation

TCA cycle with labeled citrate incorporation.

Conclusion

This compound is a valuable tool for researchers in the life sciences. Its use as an internal standard enables accurate and precise quantification of key metabolites, while its application as a metabolic tracer can elucidate complex biological pathways. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in your research endeavors.

References

Deuterated Citric Acid in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of deuterated citric acid, a vital tool in modern metabolic research and bioanalysis. From its fundamental properties to its application in sophisticated experimental protocols, this document serves as a core resource for professionals in the field.

Introduction to Deuterated Citric Acid

Deuterated citric acid is a stable isotope-labeled version of citric acid where one or more hydrogen atoms are replaced by deuterium (²H or D). This isotopic substitution imparts a greater mass to the molecule without significantly altering its chemical properties, making it an ideal tracer and internal standard in mass spectrometry-based studies. The most commonly used form is citric acid-d4, where the four methylene hydrogens are replaced by deuterium.[1][2]

The primary applications of deuterated citric acid in research include:

  • Metabolic Flux Analysis: Tracing the flow of carbon through the Krebs cycle and other interconnected metabolic pathways.[3][4]

  • Quantitative Bioanalysis: Serving as an internal standard for the accurate quantification of citric acid and other Krebs cycle intermediates in biological samples.[5]

Properties of Deuterated Citric Acid

The physical and chemical properties of deuterated citric acid are crucial for its effective use in experimental settings. The data presented below is a summary from various commercial suppliers.

PropertyValueReferences
Chemical Formula C₆D₄H₄O₇
Molecular Weight Approx. 196.15 g/mol
Physical Form Solid
Melting Point 153-159 °C
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%
Storage Store at room temperature, protected from light and moisture.

Core Applications and Methodologies

Deuterated Citric Acid as an Internal Standard

In quantitative mass spectrometry, deuterated citric acid is widely used as an internal standard to correct for variability in sample preparation, injection volume, and instrument response. The underlying principle is that the deuterated standard behaves nearly identically to the endogenous analyte throughout the analytical process.

Logical Workflow for Internal Standard Use:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Known Amount of Deuterated Citric Acid (Internal Standard) Sample->Add_IS Extraction Metabolite Extraction Add_IS->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization LC_Separation Chromatographic Separation Derivatization->LC_Separation MS_Detection Mass Spectrometric Detection (Analyte and Internal Standard) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration using Calibration Curve Ratio_Calculation->Quantification

Use of Deuterated Citric Acid as an Internal Standard.
Deuterated Citric Acid in Metabolic Flux Analysis

Stable isotope tracing with deuterated citric acid allows researchers to track the progression of labeled atoms through the Krebs cycle, providing insights into the dynamic activity of this central metabolic hub. By measuring the mass isotopomer distribution of downstream metabolites, the relative contributions of different substrates to the cycle can be determined.

The Krebs Cycle (Citric Acid Cycle):

Krebs_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NAD⁺ → NADH CO₂ SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA NAD⁺ → NADH CO₂ Succinate Succinate SuccinylCoA->Succinate GDP → GTP Fumarate Fumarate Succinate->Fumarate FAD → FADH₂ Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD⁺ → NADH Oxaloacetate->Citrate

A simplified diagram of the Krebs (Citric Acid) Cycle.

Experimental Protocols

Quantitative Analysis of Krebs Cycle Intermediates using Deuterated Citric Acid as an Internal Standard

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous measurement of Krebs cycle intermediates.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Deuterated citric acid (and other deuterated standards for other intermediates)

  • Extraction solvent (e.g., cold methanol/water)

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize the biological sample in a cold extraction solvent.

  • Internal Standard Spiking: Add a known amount of deuterated citric acid solution to the homogenate.

  • Extraction: Vortex the mixture and centrifuge to pellet proteins and cellular debris.

  • Drying: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Add the derivatization reagent to the dried extract and heat to form volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The instrument parameters (e.g., temperature program, ion source settings) should be optimized for the separation and detection of the target analytes.

  • Data Analysis: Integrate the peak areas for the endogenous analytes and their corresponding deuterated internal standards. Construct a calibration curve using the peak area ratios of standards with known concentrations to quantify the analytes in the samples.

Metabolic Flux Analysis using a Deuterated Tracer

This protocol provides a general workflow for a stable isotope tracer experiment to investigate metabolic flux.

Experimental Workflow for Metabolic Flux Analysis:

G cluster_experiment Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis Cell_Culture Cell Culture / Animal Model Tracer_Admin Administer Deuterated Tracer (e.g., Deuterated Glucose or Glutamine) Cell_Culture->Tracer_Admin Time_Course Incubate for a Defined Time Course Tracer_Admin->Time_Course Sample_Collection Collect Samples at Time Points Time_Course->Sample_Collection Quenching Quench Metabolism Sample_Collection->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS or GC-MS Analysis Extraction->MS_Analysis MID_Analysis Mass Isotopomer Distribution (MID) Analysis MS_Analysis->MID_Analysis Flux_Calculation Calculate Metabolic Fluxes MID_Analysis->Flux_Calculation

A generalized workflow for metabolic flux analysis.

Procedure:

  • Tracer Introduction: Introduce a deuterated substrate (e.g., deuterated glucose or glutamine) into the biological system (cell culture or animal model).

  • Time-Course Sampling: Collect samples at various time points to monitor the incorporation of the deuterium label into downstream metabolites.

  • Metabolite Extraction: Quench metabolic activity and extract the metabolites from the samples.

  • Mass Spectrometry Analysis: Analyze the extracts using LC-MS or GC-MS to determine the mass isotopomer distribution of citric acid and other Krebs cycle intermediates.

  • Flux Calculation: Use the mass isotopomer data to calculate the relative or absolute rates of metabolic reactions within the Krebs cycle.

Data Presentation and Interpretation

Isotopic Enrichment and Purity

The isotopic enrichment and purity of the deuterated citric acid are critical parameters that influence the accuracy of experimental results.

ParameterDescriptionTypical Values
Isotopic Purity The percentage of the deuterated compound that contains the specified number of deuterium atoms.≥98 atom % D
Chemical Purity The percentage of the material that is the specified compound, regardless of isotopic composition.≥98%
Stability of Deuterated Citric Acid

The stability of deuterated citric acid under various storage and experimental conditions is crucial for maintaining its integrity.

ConditionStabilityRecommendations
Long-term Storage (Solid) Stable for extended periods when stored properly.Store at room temperature, protected from light and moisture.
Solution (Acidic pH) Generally stable.Prepare fresh solutions for optimal results.
Solution (Neutral/Basic pH) Potential for back-exchange of deuterium with protons from the solvent.Prepare fresh and use promptly. Avoid prolonged storage.
Freeze-Thaw Cycles Generally stable.Minimize cycles by aliquoting stock solutions.

Conclusion

Deuterated citric acid is an indispensable tool for researchers in the life sciences. Its utility as both a tracer for metabolic flux analysis and an internal standard for quantitative bioanalysis provides a robust platform for investigating cellular metabolism in health and disease. This guide has provided a comprehensive overview of its properties, applications, and associated experimental protocols to facilitate its effective implementation in the laboratory.

References

In-Depth Technical Guide: Citric Acid-d4-1 Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Citric Acid-d4-1, a deuterated form of citric acid. The information presented is synthesized from available Safety Data Sheets (SDS) for the non-deuterated parent compound, citric acid, and specific data pertaining to the deuterated analogue. This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the safety, handling, and potential biological effects of this compound.

Section 1: Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound, providing a foundation for understanding its behavior and potential interactions.

PropertyValueReference
Chemical Name Citric acid-d4[1]
CAS Number 147664-83-3[1]
Molecular Formula C₆H₄D₄O₇[1]
Molecular Weight 196.15 g/mol [1]
Purity ≥98%[1]
Melting Point 153 - 159 °C
log Pow (n-octanol/water) -1.72 (at 20 °C)
Appearance White crystalline powder
Solubility Highly soluble in water

Section 2: Hazard Identification and GHS Classification

This compound is classified based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is serious eye irritation.

GHS ClassificationHazard StatementSignal WordPictogram
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07

Data based on the non-deuterated parent compound, citric acid.

Section 3: Toxicological Data

Toxicological data for this compound is largely extrapolated from studies on citric acid. The acute toxicity is considered low.

EndpointSpeciesRouteValueReference
LD50 RatOral3 g/kg
LD50 MouseOral5400 mg/kg
LD50 RatDermal>2000 mg/kg
Skin Irritation RabbitDermalNot an irritant
Eye Irritation RabbitOcularSevere irritant
Genotoxicity --Not genotoxic
Carcinogenicity --Not carcinogenic

Section 4: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Seek medical advice if discomfort or irritation persists.
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately rinse the eye with plenty of water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Have the exposed individual drink sips of water. Seek medical attention if irritation or discomfort occurs.

Section 5: Handling, Storage, and Disposal

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Follow good laboratory hygiene procedures.

  • Use only in well-ventilated areas.

  • Avoid the generation of dust.

  • Avoid contact with eyes, skin, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, gloves, and a lab coat.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Product and containers should not be disposed of with household garbage.

Section 6: Biological Effects and Signaling Pathways

Recent research has indicated that citric acid can induce apoptosis (programmed cell death) and cell cycle arrest in certain cell lines. This is a critical consideration for researchers in drug development and cellular biology.

Citric Acid-Induced Apoptosis Signaling Pathway

Citric acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates the key steps in this process.

CitricAcid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway CitricAcid_ext Citric Acid DeathReceptor Death Receptor CitricAcid_ext->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 activation BID BID Caspase8->BID cleavage Caspase3 Caspase-3 Caspase8->Caspase3 activation tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion CitricAcid_int Citric Acid Bax Bax CitricAcid_int->Bax upregulation Bcl2 Bcl-2 CitricAcid_int->Bcl2 downregulation CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax->Mitochondrion pore formation Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase9->Caspase3 activation PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis

Citric acid-induced apoptosis signaling pathways.

Section 7: Experimental Protocols

For researchers investigating the effects of this compound on cell cycle progression, the following is a detailed methodology for cell cycle analysis using flow cytometry.

Experimental Workflow for Cell Cycle Analysis

This workflow outlines the key steps from cell treatment to data analysis.

CellCycle_Workflow Start Seed cells in culture plates Treatment Treat cells with this compound Start->Treatment Harvest Harvest cells (trypsinization or scraping) Treatment->Harvest Wash1 Wash cells with cold PBS Harvest->Wash1 Fixation Fix cells in cold 70% ethanol Wash1->Fixation Wash2 Wash cells to remove ethanol Fixation->Wash2 Staining Stain cells with Propidium Iodide (PI) and RNase A Wash2->Staining Analysis Analyze by flow cytometry Staining->Analysis Data Determine percentage of cells in G0/G1, S, and G2/M phases Analysis->Data

References

A Technical Guide to the Physical Characteristics of Citric Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Citric acid-d4 (CAS: 147664-83-3), a deuterated isotopologue of citric acid. It is intended to serve as a technical resource for professionals in research and development who utilize stable isotope-labeled compounds as internal standards, tracers, or for mechanistic studies. This guide summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes a typical analytical workflow.

Core Physical and Chemical Properties

Citric acid-d4, also known as 2-Hydroxy-1,2,3-propanetricarboxylic-d4 Acid, is a synthetic, deuterated form of citric acid where the four methylene hydrogens are replaced with deuterium.[1] This isotopic substitution results in a mass shift of M+4, making it an ideal internal standard for mass spectrometry-based quantification of natural citric acid.[2]

General and Computational Properties

The fundamental identifiers and computed chemical properties of Citric acid-d4 are summarized below. These values are crucial for substance identification, registration, and computational modeling.

PropertyValueSource
Chemical Formula C₆H₄D₄O₇[1]
Linear Formula HOC(CO₂H)(CD₂CO₂H)₂[2]
Molecular Weight 196.15 g/mol
Exact Mass 196.052109 g/mol
CAS Number 147664-83-3
Appearance White solid / crystalline powder
Isotopic Purity ≥98 atom % D
Chemical Purity ≥95% - 98%
XLogP3 -1.7 to -1.72
Topological Polar Surface Area 132 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 7
Thermophysical and Spectroscopic Data

The following table details the experimentally determined physical constants for Citric acid-d4. Note the variability in reported flash points, which may depend on the experimental method used.

PropertyValueSource
Melting Point 153-159 °C (lit.)
Boiling Point 309.6 ± 42.0 °C (at 760 mmHg)
Density 1.8 ± 0.1 g/cm³
Flash Point 155.2 ± 24.4 °C
Refractive Index 1.575
Solubility Water: 100 mg/mL (ultrasonication may be needed) DMSO: 100 mg/mL (ultrasonication may be needed)

Experimental Protocols and Applications

Citric acid-d4 is primarily used as an internal standard for the accurate quantification of citric acid in complex biological matrices via isotope dilution mass spectrometry.

Quantification of TCA Intermediates by LC-MS/MS

This protocol outlines the use of Citric acid-d4 as an internal standard for the analysis of tricarboxylic acid (TCA) cycle intermediates in biological fluids.

Objective: To accurately quantify endogenous citric acid levels in samples such as plasma or urine.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, filtered urine) are acidified, typically with 0.2% formic acid.

  • Internal Standard Spiking: A known quantity of Citric acid-d4 is added to all standards, controls, and unknown samples to achieve a consistent final concentration (e.g., 10 µg/mL).

  • Extraction: The mixture is vortexed and centrifuged to precipitate proteins and remove particulates. The resulting supernatant is transferred to HPLC vials for analysis.

  • Chromatographic Separation: Samples are injected into a liquid chromatography system, often employing a C18 column for separation of the organic acids.

  • Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both endogenous citric acid and the Citric acid-d4 internal standard.

  • Quantification: The concentration of citric acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio against a calibration curve generated from standards with known concentrations.

Stability and Storage

Proper handling and storage are critical to maintaining the integrity of the isotopically labeled compound.

  • Long-Term Storage: Store as a neat solid at temperatures ranging from room temperature to -20°C, protected from light and moisture.

  • Solution Storage: Stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Chemical Stability: The compound is stable if stored under the recommended conditions. It is advisable to re-analyze the chemical purity after three years.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis using Citric acid-d4 as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Citric Acid-d4 (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Transfer Supernatant to HPLC Vial Extract->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS Triple Quadrupole MS (MRM Mode) LC->MS Eluent Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Workflow for LC-MS/MS quantification using Citric acid-d4.

References

Methodological & Application

Application Notes & Protocols for LC-MS/MS Analysis of Citric Acid using Citric Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms.[1][2] Accurate quantification of citric acid in biological matrices is crucial for studying metabolic disorders, monitoring disease progression, and in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose.[3] The use of a stable isotope-labeled internal standard, such as Citric acid-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[4][5] This document provides detailed application notes and protocols for the analysis of citric acid in biological samples using LC-MS/MS with Citric acid-d4 as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the LC-MS/MS analysis of citric acid using Citric acid-d4 as an internal standard. The data is compiled from various studies and demonstrates the robustness and sensitivity of the method.

Table 1: Linearity and Range

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
Citric AcidHuman Serum Albumin20 - 2000>0.995
TCA IntermediatesSynthetic Urine0 - 520 µM0.9998 - 0.9999
Organic AcidsSolvent0.2 - 6 ppm (LOQ)-
Citric AcidUrine231 - 893 µg/mL0.9986

Table 2: Precision and Accuracy

MatrixQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Human Serum Albumin60---
Human Serum Albumin200---
Human Serum Albumin800---
Human Serum Albumin1500---
Urine-≤5.55≤5.3493.1 - 104

Table 3: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Reference
TCA Intermediates->95
Citric AcidApple, Grape, Pomegranate Juice80 - 120
Citrate, Oxalate, CystineClinical Samples92.0 - 107

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (nM)LOQ (nM)Reference
TCA Intermediates-<60 (for most)-
Organic AcidsSolvent-0.2 - 6 ppm

Experimental Protocols

2.1. Sample Preparation

The following are generalized protocols for the preparation of plasma/serum and urine samples. Optimization may be required based on the specific laboratory conditions and sample characteristics.

2.1.1. Plasma/Serum Sample Preparation

  • To 10 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the working internal standard solution (Citric acid-d4 at a suitable concentration, e.g., 5 µg/mL).

  • Add 100 µL of 5% trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the mixture at 18,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.2. Urine Sample Preparation

  • Thaw frozen urine samples on ice.

  • Perform a 10-fold dilution of the urine sample with 0.2% formic acid in water.

  • To 10 µL of the diluted urine, add 10 µL of the internal standard solution (Citric acid-d4, e.g., 0.1 mg/mL).

  • Add 80 µL of 0.2% formic acid.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2.2. Liquid Chromatography (LC) Conditions

The chromatographic conditions should be optimized to achieve good separation of citric acid from other matrix components and isomers like isocitric acid.

ParameterRecommended Conditions
Column Synergi™ Fusion-RP, C18, or mixed-mode columns
Mobile Phase A 0.1% or 0.2% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation (refer to specific application notes)
Flow Rate 0.4 - 0.85 mL/min
Column Temperature 40 - 45 °C
Injection Volume 2 - 10 µL

2.3. Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode for the detection of citric acid.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Ion Spray Voltage ~5500 V
Temperature ~450 °C
Multiple Reaction Monitoring (MRM) Transitions Citric Acid: 191.1 -> 111.1, 191.1 -> 87.1 Citric Acid-d4: 195.1 -> 113.1, 195.1 -> 89.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard (Citric Acid-d4) sample->add_is precipitation Protein Precipitation (e.g., Trichloroacetic Acid) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (Reversed-Phase or Mixed-Mode) supernatant->lc_separation Inject ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio to IS) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for LC-MS/MS analysis of citric acid.

3.2. Tricarboxylic Acid (TCA) Cycle

tca_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate

References

Application Notes and Protocols for the Quantitative Analysis of Organic Acids Using Citric Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of organic acids is crucial in various scientific disciplines, including biomedical research, drug development, and food science. These molecules are key intermediates in metabolic pathways, such as the citric acid cycle (TCA cycle), and their concentrations can serve as important biomarkers for disease diagnosis and for monitoring therapeutic interventions. Stable isotope-labeled internal standards are essential for accurate quantification by mass spectrometry, correcting for variations in sample preparation and instrument response. Citric acid-d4, a deuterated analog of citric acid, is a widely used internal standard for the reliable quantification of citric acid and other organic acids in complex biological matrices.[1] This document provides detailed application notes and protocols for the use of Citric acid-d4 in the quantitative analysis of organic acids by liquid chromatography-mass spectrometry (LC-MS).

Principle

The methodology is based on the principle of stable isotope dilution analysis. A known amount of Citric acid-d4 is spiked into the sample as an internal standard (IS).[2] Since the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By comparing the peak area ratio of the target analyte to the internal standard, precise and accurate quantification can be achieved, compensating for potential sample loss during preparation and matrix effects during analysis.

Featured Application: Targeted Organic Acid Profiling in Biological Samples

This protocol is designed for the targeted quantification of key organic acids, including intermediates of the citric acid cycle, in biological matrices such as plasma, urine, and cell culture extracts.

Experimental Workflow

The overall experimental process involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Cells) Spike Spike with Citric acid-d4 (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with TCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Inject Sample Extract->Inject Transfer to Vial Separate LC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Generate Chromatograms Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Figure 1: General experimental workflow for organic acid analysis.

Protocols

Materials and Reagents
  • Organic acid standards (e.g., citric acid, succinic acid, malic acid, fumaric acid)

  • Citric acid-d4 (Internal Standard)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Trichloroacetic acid (TCA) solution (5% w/v)

  • Human plasma, urine, or cell culture samples

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation

For Plasma Samples: [2]

  • Thaw plasma samples on ice.

  • To 10 µL of plasma, add 80 µL of 5% TCA solution.

  • Add 10 µL of a working solution of Citric acid-d4 (e.g., 0.1 mg/mL) to a final concentration of 10 µg/mL.

  • Vortex the mixture for 30 seconds and keep it on ice for 5 minutes, vortexing intermittently.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

For Urine Samples: [2]

  • Thaw urine samples and filter using a 0.20 µm filter.

  • To 10 µL of the filtered urine, add 80 µL of 0.2% formic acid.

  • Add 10 µL of a working solution of Citric acid-d4 to a final concentration of 10 µg/mL.

  • Vortex and transfer the mixture to an HPLC vial for analysis.

For Cell Culture Samples:

  • Harvest cells and normalize the concentration per 10^6 cells.

  • Add 0.5 mL of perchloric acid (0.3 mM) to the cell pellet and keep on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Spike the supernatant with Citric acid-d4.

  • Transfer the final extract to an HPLC vial for analysis.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.[3]

  • Mobile Phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in 95% acetonitrile/5% water

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient Elution: A typical gradient can be optimized, for instance, starting with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds, and then re-equilibrating the column.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Analysis

Data is processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of the organic acids in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of selected organic acids using a method with Citric acid-d4 as an internal standard. The values are compiled from various studies and serve as a general reference.

Organic AcidRetention Time (min)Linearity Range (µM)Limit of Quantification (LOQ) (µM)
Citric Acid1.88331.0 – 5290.0331.0
Fumaric Acid2.068.3 – 133.38.3
Malic Acid1.95--
Succinic Acid3.65--
Glutaric Acid4.118.6 – 138.48.6
Ethylmalonic Acid4.588.7 – 138.68.7

Data adapted from a study on urinary organic acids. The specific retention times and quantification limits may vary depending on the exact chromatographic conditions and instrument sensitivity.

Signaling Pathway Context: The Citric Acid Cycle

The organic acids quantified by this method are central to cellular metabolism, particularly the Citric Acid (TCA) Cycle. This pathway is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate

Figure 2: Key intermediates of the Citric Acid (TCA) Cycle.

Conclusion

The use of Citric acid-d4 as an internal standard in LC-MS-based methods provides a robust and reliable approach for the quantitative analysis of organic acids in complex biological matrices. This methodology offers high sensitivity and specificity, making it an invaluable tool for metabolomic studies, clinical diagnostics, and research in drug development. The protocols and data presented herein serve as a comprehensive guide for implementing this analytical technique in the laboratory.

References

Application Notes and Protocols for Citric Acid-d4 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis with Deuterated Tracers

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as deuterium (²H), allows researchers to track the fate of atoms through metabolic pathways. Citric acid-d4 (d4-citric acid), a deuterated analog of the key tricarboxylic acid (TCA) cycle intermediate, serves as a valuable tool in these studies. While commonly used as an internal standard for accurate quantification of TCA cycle metabolites, its application as a tracer provides insights into the dynamics of the Krebs cycle and connected pathways.

When introduced into a biological system, d4-citric acid enters the cellular metabolism and its deuterated carbons can be traced as they are incorporated into downstream metabolites. By measuring the distribution of these isotopes over time, researchers can calculate the flux through various enzymatic reactions. This approach is instrumental in understanding cellular physiology, identifying metabolic bottlenecks, and elucidating the mechanism of action of drugs that target metabolic pathways.

Key Applications of Citric Acid-d4 in Metabolic Flux Analysis

  • Elucidating TCA Cycle Dynamics: Tracing the flow of deuterium from d4-citric acid through the TCA cycle allows for the quantification of the rates of individual reactions within the cycle. This is crucial for understanding energy metabolism in both normal and pathological states.

  • Investigating Anaplerotic and Cataplerotic Fluxes: The TCA cycle is a central hub of metabolism, with numerous entry (anaplerotic) and exit (cataplerotic) points. D4-citric acid tracing can help quantify the contributions of different substrates to the TCA cycle pool and the withdrawal of intermediates for biosynthetic pathways.

  • Studying Disease Metabolism: Alterations in TCA cycle flux are a hallmark of many diseases, including cancer and metabolic syndrome. MFA with d4-citric acid can reveal these metabolic shifts, providing potential biomarkers and therapeutic targets.

  • Drug Development and Target Validation: By assessing the impact of a drug candidate on TCA cycle fluxes, researchers can validate its mechanism of action and evaluate its efficacy in modulating cellular metabolism.

Experimental Workflow for Metabolic Flux Analysis using Deuterated Tracers

The following diagram outlines the general workflow for a metabolic flux analysis experiment using a deuterated tracer like d4-citric acid.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture and Tracer Introduction B Time-Course Sampling A->B C Metabolism Quenching B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Isotopologue Distribution Analysis F->G H Metabolic Flux Calculation G->H I Biological Interpretation H->I

General experimental workflow for metabolic flux analysis.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for metabolic flux analysis using stable isotope tracers and are applicable for studies involving d4-citric acid.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To introduce the d4-citric acid tracer into cultured cells and monitor its incorporation over time.

Materials:

  • Mammalian cell line of interest (e.g., A549 lung carcinoma cells)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Citric acid-d4 (sterile solution)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Allow cells to attach and grow for 24 hours in a standard incubator.

  • Prepare the labeling medium by supplementing the standard culture medium with a known concentration of d4-citric acid. The final concentration will depend on the specific experimental goals and should be optimized.

  • On the day of the experiment, aspirate the standard medium from the cells and wash once with pre-warmed sterile phosphate-buffered saline (PBS).

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol

  • Cell scraper

  • Centrifuge

  • Dry ice

Procedure:

  • At each time point, rapidly aspirate the labeling medium from the well.

  • Immediately wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

  • Aspirate the NaCl solution completely.

  • Add 1 mL of -80°C methanol to the well to quench all enzymatic activity.

  • Place the plate on dry ice and scrape the cells into the methanol.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the extracted metabolites to a new tube.

  • Store the metabolite extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify the isotopologues of TCA cycle intermediates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (Example):

  • Column: Reversed-phase C18 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 100% B over 15 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM): Set up transitions for the unlabeled and deuterated forms of citric acid and other TCA cycle intermediates. For example:

    • Citric Acid (unlabeled): Precursor ion (m/z) 191.0 -> Product ion (m/z) 111.0

    • Citric Acid-d4: Precursor ion (m/z) 195.0 -> Product ion (m/z) 113.0

  • Optimize collision energies and other source parameters for each analyte.

Data Presentation and Analysis

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from an MFA experiment using a deuterated tracer to investigate the effect of a drug on cancer cell metabolism. The flux values are normalized to the rate of citrate synthase.

Table 1: Relative TCA Cycle Fluxes in Control vs. Drug-Treated Cancer Cells

Metabolic FluxControl (Relative Flux)Drug-Treated (Relative Flux)Fold Change
Citrate Synthase1001001.0
Aconitase95 ± 570 ± 60.74
Isocitrate Dehydrogenase92 ± 465 ± 50.71
α-Ketoglutarate Dehydrogenase88 ± 650 ± 70.57
Succinyl-CoA Synthetase85 ± 545 ± 60.53
Succinate Dehydrogenase80 ± 740 ± 50.50
Fumarase78 ± 638 ± 40.49
Malate Dehydrogenase98 ± 885 ± 70.87

Table 2: Anaplerotic and Cataplerotic Fluxes

Metabolic FluxControl (Relative to Citrate Synthase)Drug-Treated (Relative to Citrate Synthase)
Pyruvate Carboxylase15 ± 225 ± 3
Glutaminolysis30 ± 440 ± 5
Citrate Export (to Fatty Acid Synthesis)10 ± 1.55 ± 1

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key metabolic pathways relevant to d4-citric acid tracing.

G Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate FattyAcids FattyAcids Citrate->FattyAcids AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->AlphaKG

The Tricarboxylic Acid (TCA) Cycle and key anaplerotic/cataplerotic pathways.

The following diagram illustrates a hypothetical scenario where a drug inhibits a key enzyme in the TCA cycle, leading to metabolic rerouting.

G cluster_control Control Condition cluster_drug Drug-Treated Condition A_Citrate Citrate A_AlphaKG α-Ketoglutarate A_Citrate->A_AlphaKG High Flux A_Succinate Succinate A_AlphaKG->A_Succinate High Flux B_Citrate Citrate B_AlphaKG α-Ketoglutarate B_Citrate->B_AlphaKG Low Flux B_Succinate Succinate B_AlphaKG->B_Succinate Low Flux B_Glutamine Glutamine B_AlphaKG->B_Glutamine Increased Reductive Carboxylation

Hypothetical metabolic rerouting in response to drug treatment.

Conclusion

The use of d4-citric acid in metabolic flux analysis provides a powerful approach to quantitatively assess the dynamics of the TCA cycle and its interconnected pathways. The protocols and data presented here offer a framework for researchers to design and interpret experiments aimed at understanding cellular metabolism in various biological contexts. The ability to trace the fate of deuterated substrates with high precision using LC-MS/MS enables the detailed characterization of metabolic phenotypes, which is invaluable for basic research, disease diagnostics, and the development of novel therapeutics.

Application Note: Quantitative Analysis of Citric Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the accurate quantification of citric acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution method. The protocol employs Citric acid-d4 as an internal standard to ensure high precision and accuracy by correcting for variations during sample preparation and analysis. This method is crucial for researchers in metabolic studies, drug development, and clinical diagnostics where citric acid levels are a key indicator of cellular metabolism and mitochondrial function.

Introduction

Citric acid is a central intermediate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for cellular energy production.[1][2][3] The TCA cycle is the final common oxidative pathway for carbohydrates, fats, and amino acids.[1] Accurate measurement of citric acid concentrations in biological samples such as plasma, tissues, and cell cultures is essential for understanding metabolic regulation, identifying biomarkers for diseases like diabetic nephropathy, and assessing the effects of therapeutic interventions.[4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like citric acid. However, the non-volatile nature of citric acid necessitates a derivatization step to convert it into a volatile and thermally stable compound suitable for GC-MS analysis. The use of a stable isotope-labeled internal standard, such as Citric acid-d4, is the gold standard for quantitative analysis as it closely mimics the analyte throughout the entire analytical process, minimizing experimental errors.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of citric acid.

Materials and Reagents
  • Citric Acid (Sigma-Aldrich)

  • Citric acid-d4 (CDN Isotopes)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Pyridine (Anhydrous)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (Sigma-Aldrich)

  • tert-butyldimethylchlorosilane (TBDMS) (Sigma-Aldrich)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973N MSD)

  • GC Column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • Heating block or oven

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • pH meter

  • Glassware (vials, tubes, etc.)

Sample Preparation (Extraction of Metabolites)
  • Tissue Samples:

    • Accurately weigh 10-50 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 80% methanol.

    • Add a known amount of the Citric acid-d4 internal standard solution.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Transfer the supernatant to a new tube.

  • Cell Culture Samples:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol per 1-5 million cells.

    • Scrape the cells and collect the cell suspension.

    • Add a known amount of the Citric acid-d4 internal standard solution.

    • Vortex and centrifuge as described for tissue samples.

    • Collect the supernatant.

  • Plasma/Serum Samples:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol.

    • Add a known amount of the Citric acid-d4 internal standard solution.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum centrifuge.

Derivatization (Silylation)

Citric acid must be derivatized to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique.

  • To the dried extract, add 50 µL of anhydrous pyridine and vortex to dissolve the residue.

  • Add 50 µL of MTBSTFA + 1% TBDMS.

  • Cap the vial tightly and heat at 70°C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrument Parameters

The following are typical GC-MS parameters that may require optimization based on the specific instrument and column used.

Parameter Setting
GC System Agilent 6890 or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280°C
Injection Volume 1 µL (splitless)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
MS System Agilent 5973N or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)

For quantitative analysis, operating the mass spectrometer in SIM mode increases sensitivity and specificity. The characteristic ions for the tert-butyldimethylsilyl (TBDMS) derivatives of citric acid and its deuterated internal standard should be monitored.

Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
Citric Acid-TBDMS465347, 273
Citric Acid-d4-TBDMS469351, 277

Note: The specific m/z values should be confirmed by analyzing the derivatized standards. The fragmentation of trimethylsilyl (TMS) derivatives of citric acid gives characteristic peaks at m/z 147, 273, 347, and 465.

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed by preparing a series of standard solutions containing known concentrations of citric acid and a constant concentration of the Citric acid-d4 internal standard.

  • Prepare a stock solution of citric acid (e.g., 1 mg/mL).

  • Perform serial dilutions to create a range of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Add a constant amount of Citric acid-d4 internal standard to each calibration standard.

  • Derivatize the standards using the same procedure as the samples.

  • Analyze the derivatized standards by GC-MS.

  • For each standard, calculate the peak area ratio of the quantifier ion of citric acid to the quantifier ion of Citric acid-d4.

  • Plot the peak area ratio against the concentration of citric acid to generate a linear regression curve.

Quantification of Citric Acid in Samples
  • Analyze the derivatized samples by GC-MS using the same method as the standards.

  • Calculate the peak area ratio of citric acid to Citric acid-d4 in each sample.

  • Determine the concentration of citric acid in the samples by interpolating the peak area ratio from the calibration curve.

The final concentration in the original sample should be calculated by accounting for the initial sample volume or weight and any dilution factors.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Biological Sample (Tissue, Cells, Plasma) Extraction Metabolite Extraction (80% Methanol) Sample->Extraction IS_Spike Spike with Citric Acid-d4 (IS) Extraction->IS_Spike Centrifugation Centrifugation IS_Spike->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying under N2 Supernatant->Drying Reconstitution Reconstitute in Pyridine Drying->Reconstitution Derivatization_Step Add MTBSTFA Heat at 70°C Reconstitution->Derivatization_Step GCMS_Analysis Inject into GC-MS Derivatization_Step->GCMS_Analysis Data_Acquisition Data Acquisition (SIM Mode) GCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration Determine Concentration Ratio_Calculation->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Ratio_Calculation

Caption: Experimental workflow for GC-MS quantification of citric acid.

tca_cycle cluster_inputs Metabolic Inputs cluster_cycle TCA Cycle cluster_outputs Outputs Carbohydrates Carbohydrates AcetylCoA Acetyl-CoA Carbohydrates->AcetylCoA Fats Fats Fats->AcetylCoA Proteins Proteins Proteins->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NADH NADH Isocitrate->NADH CO2 CO2 Isocitrate->CO2 SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AlphaKG->NADH AlphaKG->CO2 Succinate Succinate SuccinylCoA->Succinate ATP ATP/GTP SuccinylCoA->ATP Fumarate Fumarate Succinate->Fumarate FADH2 FADH2 Succinate->FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate->NADH Oxaloacetate->Citrate Oxaloacetate->Citrate + Acetyl-CoA

Caption: Central role of citric acid in the TCA cycle.

Summary

This application note details a robust and reliable GC-MS method for the quantification of citric acid in various biological samples. The use of Citric acid-d4 as an internal standard is critical for achieving the high accuracy and precision required in metabolic research and clinical applications. The provided protocol for sample preparation, derivatization, and GC-MS analysis, along with the illustrative diagrams, offers a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for NMR Spectroscopy of Citric Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the use of Citric acid-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary applications covered are its use as an internal standard for quantitative NMR (qNMR) and as a tracer for metabolic flux analysis.

Application 1: Citric Acid-d4 as an Internal Standard for Quantitative NMR (qNMR)

Citric acid-d4 is an excellent internal standard for qNMR for several reasons. Its deuterated nature means its proton signals are absent from the ¹H NMR spectrum, except for any residual non-deuterated impurities, thus minimizing signal overlap with the analyte of interest. The remaining protons of the non-deuterated positions can provide a sharp, well-resolved signal for quantification. Its high solubility in aqueous and some organic solvents makes it versatile for a range of samples.

Key Characteristics of Citric Acid-d4 for qNMR
PropertyValueReference
Molecular Weight196.15 g/mol [1]
Isotopic PurityTypically ~98 atom % D-
¹H NMR Chemical ShiftThe non-deuterated methylene protons of citric acid in D₂O appear as two doublets around 2.7-2.9 ppm. Due to the deuterium substitution in Citric acid-d4, these signals will be absent. Any residual proton signals would be minimal.[2]
Experimental Protocol: Purity Determination by qNMR using Citric Acid-d4 Internal Standard

This protocol outlines the steps for determining the purity of a solid analyte using Citric acid-d4 as an internal standard.

1. Materials and Reagents:

  • Analyte of interest (solid)

  • Citric acid-d4 (of known purity)

  • Deuterated NMR solvent (e.g., D₂O, DMSO-d₆)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • NMR tubes (5 mm)

  • Vortex mixer

  • Pipettes

2. Sample Preparation: a. Weighing: Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the weight precisely. b. Standard Addition: Accurately weigh a specific amount of Citric acid-d4 (e.g., 5-10 mg) into the same vial. The molar ratio of the standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities. Record the weight precisely. c. Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial. d. Mixing: Vortex the vial until both the analyte and the Citric acid-d4 are completely dissolved. Visually inspect the solution to ensure no solid particles remain. e. Transfer: Carefully transfer the solution to an NMR tube.

3. NMR Data Acquisition: a. Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal resolution and lineshape. b. Acquisition Parameters:

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).
  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set a sufficiently long relaxation delay to ensure full relaxation of both the analyte and standard signals. A common starting point is 5 times the longest T₁ relaxation time of the signals being integrated. If T₁ values are unknown, a conservative delay of 30-60 seconds is recommended.
  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error) for the signals of interest.
  • Receiver Gain: Set the receiver gain to a level that avoids signal clipping.

4. Data Processing and Analysis: a. Fourier Transform and Phasing: Apply a Fourier transform to the FID and carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. b. Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum. c. Integration: Integrate the well-resolved, non-overlapping signal of the analyte and the residual proton signal of the Citric acid-d4. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included for both signals. d. Purity Calculation: The purity of the analyte can be calculated using the following formula:

Data Presentation: qNMR Purity Determination
AnalyteMass (mg)Analyte Signal (ppm)N_analyteIntegral_analyte
Compound X15.257.85 (d)21.00
Internal StandardMass (mg)Purity (%)Standard Signal (ppm)N_stdIntegral_std
Citric acid-d48.5099.52.68 (residual)40.95

This is an exemplary table. The actual chemical shifts and number of protons will vary depending on the analyte and the specific residual proton signal of the Citric acid-d4 used for quantification.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_standard Weigh Citric acid-d4 weigh_analyte->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup acquire Acquire Spectrum (long d1) setup->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity determination using an internal standard.

Application 2: Citric Acid-d4 as a Tracer for Metabolic Flux Analysis

Citric acid-d4 can be used as a stable isotope tracer to investigate the flux through the citric acid cycle (TCA cycle) and related metabolic pathways.[1] By introducing deuterated citric acid into a biological system (e.g., cell culture, perfused organ), the deuterium atoms are incorporated into downstream metabolites. The pattern and rate of this incorporation, as measured by NMR or mass spectrometry, provide quantitative information about the rates of metabolic reactions.

Experimental Protocol: In Vitro Metabolic Flux Analysis using Citric Acid-d4

This protocol provides a general framework for a cell culture-based metabolic flux experiment.

1. Cell Culture and Labeling: a. Cell Seeding: Seed cells in appropriate culture vessels and grow them to the desired confluence in standard culture medium. b. Medium Exchange: At the start of the experiment, replace the standard medium with a medium containing a known concentration of Citric acid-d4. c. Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest both the cells and the culture medium.

2. Sample Quenching and Metabolite Extraction: a. Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. For adherent cells, this can be done by aspirating the medium and adding ice-cold methanol. For suspension cells, centrifugation followed by resuspension in a cold quenching solution is common. b. Extraction: Extract metabolites from the cells using a suitable solvent system (e.g., methanol/chloroform/water). The culture medium can be processed separately to analyze secreted metabolites.

3. NMR Analysis of Metabolite Extracts: a. Sample Preparation: Dry the metabolite extracts and reconstitute them in a deuterated NMR solvent (e.g., D₂O with a known concentration of a reference standard like DSS for chemical shift referencing and quantification). b. NMR Data Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra. For tracing deuterium, ¹H NMR can be used to observe the disappearance of proton signals at specific positions, or ²H NMR can be used to directly detect the deuterium label. 2D NMR techniques like HSQC can also be employed to resolve overlapping signals and aid in metabolite identification.

4. Data Analysis and Flux Calculation: a. Metabolite Identification and Quantification: Identify and quantify the metabolites in the NMR spectra. b. Isotopomer Analysis: Determine the isotopic enrichment (the fraction of molecules containing deuterium) in the metabolites of interest at each time point. c. Metabolic Modeling: Use metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model of the TCA cycle and connected pathways. This will yield quantitative flux values for the reactions in the network.

Data Presentation: Metabolic Flux Analysis

Table 1: Isotopic Enrichment of TCA Cycle Intermediates

Time (hours)Citrate-d(n) Enrichment (%)α-Ketoglutarate-d(n) Enrichment (%)Succinate-d(n) Enrichment (%)Malate-d(n) Enrichment (%)
00000
1551552
485452010
892653520
2495805035

This is an exemplary table. The specific deuterated isotopologues (d(n)) and their enrichment levels will depend on the experimental conditions.

Table 2: Calculated Metabolic Fluxes

Metabolic FluxControl Condition (nmol/10⁶ cells/hr)Treated Condition (nmol/10⁶ cells/hr)
Citrate Synthase10.5 ± 1.28.2 ± 0.9
Isocitrate Dehydrogenase9.8 ± 1.17.5 ± 0.8
α-Ketoglutarate Dehydrogenase8.5 ± 0.96.1 ± 0.7
Visualization of Deuterium Tracing in the Citric Acid Cycle

The following diagram illustrates the entry of Citric acid-d4 into the TCA cycle and the subsequent distribution of the deuterium label.

TCA_Cycle_Tracing citrate_d4 Citric acid-d4 citrate Citrate citrate_d4->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg D succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate D malate Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate acetyl_coa Acetyl-CoA acetyl_coa->citrate

References

Application Notes and Protocols for Sample Preparation of Citric Acid-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production.[1] The quantitative analysis of citric acid in biological matrices is crucial for understanding metabolic status in various physiological and pathological conditions. Stable isotope-labeled internal standards, such as Citric acid-d4, are essential for accurate and precise quantification of endogenous citric acid using mass spectrometry.[2] This is because they share nearly identical chemical and physical properties with the unlabeled analyte, allowing for correction of variations during sample preparation and analysis. This document provides detailed protocols for the preparation of plasma, urine, and tissue samples for the quantitative analysis of citric acid using Citric acid-d4 as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • Citric acid-d4 (2,2,4,4-D4, 98%)

  • Citric acid (≥99%)

  • Trichloroacetic acid (TCA)

  • Perchloric acid

  • Formic acid

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Internal Standard Stock Solution (e.g., 1 mg/mL of Citric acid-d4 in water)

  • Internal Standard Working Solution (e.g., 5 µg/mL of Citric acid-d4 in 0.1% formic acid)[3]

  • Calibration Standard Stock Solution (e.g., 1 mg/mL of citric acid in water)

  • Working Calibration Standards (prepared by serial dilution of the stock solution)

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol describes the protein precipitation method for the extraction of citric acid from plasma or serum samples.

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • In a microcentrifuge tube, combine 10 µL of the plasma/serum sample with 10 µL of the Citric acid-d4 internal standard working solution (final concentration of 10 µg/ml).

  • Add 80 µL of 5% trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples on ice for 5 minutes, vortexing twice for 2 minutes during this time.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Sample Preparation from Urine

This protocol provides a simple dilution method for the preparation of urine samples.

Procedure:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 10 µL of the urine sample.

  • Add 400 µL of water.

  • Add 20 µL of the Citric acid-d4 internal standard working solution.

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to an HPLC vial for LC-MS/MS analysis. A filtration step using a 0.20 µm filter may be performed if necessary.

Sample Preparation from Tissue

This protocol details the homogenization and extraction of citric acid from tissue samples.

Procedure:

  • Accurately weigh approximately 0.1 g of the tissue sample.

  • Add 0.9 mL of an appropriate extraction solution (e.g., 1 M perchloric acid).

  • Homogenize the sample on an ice bath using a suitable homogenizer (e.g., Ultra-Turrax® or Polytron®).

  • Centrifuge the homogenate at 11,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Spike the supernatant with the Citric acid-d4 internal standard.

  • The sample is now ready for LC-MS/MS analysis. Further neutralization and dilution steps may be required depending on the analytical method.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical parameters for the analysis of citric acid and Citric acid-d4. Method optimization is recommended for specific instrumentation.

ParameterRecommended Setting
LC Column C18 (e.g., 50 x 2.1 mm)
Mobile Phase A 0.1% Formic acid in Water with 2 mmol/L Ammonium Acetate
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2-3 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative

Mass Spectrometry Parameters (MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Citric Acid191.0111.0
Citric Acid191.087.0
Citric acid-d4195.0113.0
Citric acid-d4195.0114.0

Data Presentation

The following tables summarize quantitative data for a typical LC-MS/MS method for citric acid analysis.

Table 1: Calibration Curve and Linearity

AnalyteLinearity RangeCorrelation Coefficient (r²)
Citric Acid20 - 2000 ng/mL> 0.99

Table 2: Precision and Recovery

AnalyteWithin-batch CV (%)Between-batch CV (%)Recovery (%)
Citric Acid< 3< 3> 95

Table 3: Limits of Detection and Quantification

AnalyteLLOQ (Lower Limit of Quantification)LOD (Limit of Detection)
Citric Acid24.0 µmol/L< 60 nM

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum protein_precipitation Protein Precipitation (e.g., Trichloroacetic Acid) plasma->protein_precipitation urine Urine dilution Dilution urine->dilution tissue Tissue homogenization Homogenization (e.g., Perchloric Acid) tissue->homogenization centrifugation1 centrifugation1 protein_precipitation->centrifugation1 17,000 x g, 10 min, 4°C lc_msms LC-MS/MS Analysis dilution->lc_msms centrifugation2 centrifugation2 homogenization->centrifugation2 11,000 x g, 10 min, 4°C supernatant Supernatant Collection centrifugation1->supernatant centrifugation2->supernatant supernatant->lc_msms

Caption: Workflow for the preparation and analysis of biological samples.

Citric Acid Cycle (TCA Cycle)

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate Citrate Synthase isocitrate Isocitrate citrate->isocitrate Aconitase alpha_ketoglutarate α-Ketoglutarate isocitrate->alpha_ketoglutarate Isocitrate Dehydrogenase succinyl_coa Succinyl-CoA alpha_ketoglutarate->succinyl_coa α-Ketoglutarate Dehydrogenase succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase fumarate Fumarate succinate->fumarate Succinate Dehydrogenase malate Malate fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase

Caption: The central reactions of the Citric Acid (TCA) Cycle.

References

Application Notes and Protocols: Citric Acid-d4 as a Tracer in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid, a central metabolite in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular energy production, biosynthesis, and redox homeostasis.[1][2] Stable isotope-labeled citric acid, particularly deuterium-labeled Citric acid-d4 (2,2,4,4-D4-citric acid), has emerged as a valuable tool in metabolomics research. It serves dual functions as both a tracer to elucidate metabolic pathways and an internal standard for accurate quantification of TCA cycle intermediates.[3][4][5] This document provides detailed application notes and protocols for the utilization of Citric acid-d4 in metabolomics, with a focus on its application in cancer metabolism and drug development.

Core Concepts: Tracing and Quantification

Stable isotope tracing involves the introduction of a labeled compound into a biological system and tracking its metabolic fate. By measuring the incorporation of the isotope into downstream metabolites, researchers can quantify the activity or "flux" through specific metabolic pathways.

In the context of the TCA cycle, tracers like ¹³C-labeled glucose or glutamine are commonly used to understand the relative contributions of different substrates to the cycle. While less common for direct flux analysis, Citric acid-d4 can theoretically be used to trace the downstream metabolism of citrate. However, its primary and well-established application is as an internal standard for the accurate quantification of TCA cycle intermediates by mass spectrometry. The known concentration of the added Citric acid-d4 allows for precise measurement of the endogenous, unlabeled metabolites, correcting for variations in sample preparation and instrument response.

Applications in Research and Drug Development

The study of the TCA cycle is critical in various research areas, particularly in oncology and drug development. Cancer cells often exhibit reprogrammed metabolism, including alterations in the TCA cycle, to support their rapid proliferation and survival. Therefore, tracing and quantifying the metabolites of this cycle can provide insights into disease mechanisms and identify potential therapeutic targets.

Key Applications Include:

  • Cancer Metabolism Research: Investigating the metabolic phenotype of cancer cells and how they utilize different substrates to fuel the TCA cycle. This can reveal metabolic vulnerabilities that can be targeted by novel therapies.

  • Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways. By tracing the metabolic flux, researchers can determine how a drug candidate impacts specific enzymatic reactions within the TCA cycle.

  • Biomarker Discovery: Identifying metabolic signatures associated with disease states or drug responses. Altered levels of TCA cycle intermediates can serve as potential biomarkers for diagnosis, prognosis, or patient stratification.

Experimental Protocols

Protocol 1: Quantification of TCA Cycle Intermediates in Plasma using LC-MS/MS with Citric Acid-d4 as an Internal Standard

This protocol is adapted from a validated method for the simultaneous detection of TCA cycle intermediates in biological matrices.

Materials:

  • Plasma samples

  • Citric acid-d4 (as internal standard)

  • 5% Trichloroacetic acid (TCA)

  • Milli-Q water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, mix 10 µL of plasma with 80 µL of 5% TCA.

    • Add 10 µL of 0.1 mg/mL Citric acid-d4 internal standard solution.

    • Vortex the mixture for 30 seconds and keep on ice for 5 minutes, vortexing twice during this period.

    • Centrifuge the samples at 17,000 × g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1200 series or equivalent.

    • Column: A suitable reversed-phase column for organic acid analysis (e.g., Kinetex PFP).

    • Mobile Phase: 0.2% formic acid in water.

    • Flow Rate: 0.4 mL/minute.

    • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC-MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Data Analysis: Use MassHunter Quantitative Analysis software or equivalent to quantify the TCA cycle intermediates based on the ratio of the endogenous metabolite peak area to the Citric acid-d4 internal standard peak area.

Protocol 2: Metabolite Extraction from Cultured Cells for Stable Isotope Tracing

This protocol provides a general method for extracting metabolites from cultured cells for stable isotope tracing experiments.

Materials:

  • Cultured cells

  • Culture medium with stable isotope tracer (e.g., ¹³C-glucose or Citric acid-d4)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/Acetonitrile/Water (50:30:20, v/v/v), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the stable isotope tracer and incubate for a specific duration (e.g., 24 hours for steady-state labeling).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Methanol/Acetonitrile/Water solution to each plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 × g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for LC-MS analysis.

Data Presentation

Quantitative data from metabolomics experiments are typically presented in tables to facilitate comparison between different conditions. The following table provides an illustrative example of how to present data on the relative abundance of TCA cycle intermediates in cancer cells versus control cells, as might be obtained using a protocol with Citric acid-d4 as an internal standard.

MetaboliteControl Cells (Relative Abundance)Cancer Cells (Relative Abundance)Fold Changep-value
Citrate/Isocitrate1.001.521.52<0.05
α-Ketoglutarate1.000.850.85>0.05
Succinate1.000.630.63<0.05
Fumarate1.000.910.91>0.05
Malate1.001.241.24<0.05

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions.

Visualizations

The Tricarboxylic Acid (TCA) Cycle

The following diagram illustrates the central role of the TCA cycle in metabolism.

TCA_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA Amino_Acids_1 Amino Acids Amino_Acids_1->Acetyl_CoA Amino_Acids_2 Amino Acids Amino_Acids_2->alpha_Ketoglutarate

Caption: The Tricarboxylic Acid (TCA) Cycle Pathway.

Experimental Workflow for Stable Isotope Tracing

The diagram below outlines a typical experimental workflow for a stable isotope tracing experiment in metabolomics.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Cell Culture with Stable Isotope Tracer (e.g., Citric Acid-d4) B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Data Processing C->D E Metabolite Identification and Quantification D->E F Metabolic Flux Analysis E->F G Biological Interpretation F->G

Caption: Stable isotope tracing experimental workflow.

Logical Relationship: Citric Acid-d4 as an Internal Standard

This diagram illustrates the principle of using Citric acid-d4 as an internal standard for quantification.

Internal_Standard_Logic cluster_sample Biological Sample cluster_standard Internal Standard cluster_ms Mass Spectrometry cluster_quant Quantification endogenous_citrate Endogenous Citrate (Unknown Amount) ms_analysis Measure Peak Area Ratio (Endogenous / Internal Standard) endogenous_citrate->ms_analysis d4_citrate Citric Acid-d4 (Known Amount) d4_citrate->ms_analysis quantification Calculate Absolute Amount of Endogenous Citrate ms_analysis->quantification

Caption: Logic of quantification with an internal standard.

References

Measuring Tricarboxylic Acid (TCA) Cycle Intermediates with Citric Acid-d4: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis. Perturbations in the TCA cycle are implicated in various diseases, including cancer and metabolic disorders, making the accurate measurement of its intermediates crucial for research and drug development.[1][2] This document provides a detailed application note and protocol for the quantitative analysis of TCA cycle intermediates in various biological matrices using a stable isotope-labeled internal standard, Citric acid-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like Citric acid-d4 is critical for correcting analytical variability, thereby ensuring high accuracy and reproducibility.[3]

Signaling Pathway: The Tricarboxylic Acid (TCA) Cycle

The following diagram illustrates the central role of the TCA cycle in metabolism, showing the key intermediates and their enzymatic conversions.

TCA_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle Pathway.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of TCA cycle intermediates using Citric acid-d4 as an internal standard. Data has been compiled from various studies and presented for easy comparison.

Table 1: Linearity of TCA Cycle Intermediates [4][5]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Malic acid6.25 - 6400> 0.980
cis-Aconitic acid11.72 - 12000> 0.980
Isocitric acid29.30 - 30000> 0.980
Citric acid122.07 - 125000> 0.980
α-Ketoglutaric acid122.07 - 125000> 0.980
Fumaric acid23.44 - 24000> 0.980
Succinic acid23.44 - 24000> 0.980
Pyruvic acid244.14 - 250000> 0.980

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (nM)LOQ (nM)
Citric acid< 60Not specified
Isocitric acid< 60Not specified
Malic acid< 60Not specified
Succinic acid< 60Not specified
Fumaric acid> 60Not specified
Lactic acid> 60Not specified

Experimental Protocols

A generalized workflow for the analysis of TCA cycle intermediates is presented below, followed by detailed protocols for sample preparation from different biological matrices.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, Cells, Tissue) SpikeIS Spike with Citric acid-d4 (Internal Standard) SampleCollection->SpikeIS Extraction Metabolite Extraction (e.g., Protein Precipitation) SpikeIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (e.g., Reversed-Phase C18) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification using Internal Standard Ratio PeakIntegration->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis

Caption: General workflow for TCA cycle intermediate analysis.

Detailed Methodologies

1. Reagents and Materials

  • TCA cycle intermediate standards (Citric acid, Isocitric acid, α-Ketoglutaric acid, Succinic acid, Fumaric acid, Malic acid)

  • Citric acid-d4 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid

  • Trichloroacetic acid

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of each TCA cycle intermediate and Citric acid-d4 in ultrapure water or a suitable buffer at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve. The concentration range should encompass the expected concentrations in the biological samples.

  • Internal Standard Working Solution: Prepare a working solution of Citric acid-d4 at a fixed concentration (e.g., 5 µg/mL in 0.1% formic acid).

3. Sample Preparation

The choice of sample preparation method depends on the biological matrix.

a) Human Plasma/Serum

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the Citric acid-d4 internal standard working solution.

  • For protein precipitation, add 200 µL of ice-cold methanol or a solution of 5% Trichloroacetic acid.

  • Vortex the mixture for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

b) Human Urine

  • Thaw urine samples on ice.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

  • Dilute the urine sample 10-fold with 0.2% formic acid in water.

  • To 50 µL of the diluted urine, add 10 µL of the Citric acid-d4 internal standard working solution.

  • Vortex and transfer to an autosampler vial.

c) Cultured Cells

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol) to the cell plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Add 10 µL of the Citric acid-d4 internal standard working solution.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

  • Normalize the results to the cell number or protein concentration.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used. Other options include Pentafluorophenyl (PFP) columns.

    • Mobile Phase A: 0.1% to 0.5% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Gradient: A suitable gradient is used to achieve optimal separation of the TCA cycle intermediates.

    • Injection Volume: 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of these organic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

    • Data Analysis: The peak area of each analyte is normalized to the peak area of the internal standard (Citric acid-d4). Quantification is achieved by plotting the peak area ratio against the concentration of the standards to generate a calibration curve.

Conclusion

This application note provides a comprehensive guide for the quantitative analysis of TCA cycle intermediates using Citric acid-d4 as an internal standard. The detailed protocols and quantitative data summaries offer a solid foundation for researchers, scientists, and drug development professionals to implement this robust and reliable method in their studies. The use of stable isotope dilution with LC-MS/MS ensures high-quality data, which is essential for understanding the intricate role of the TCA cycle in health and disease.

References

Application Notes and Protocols for the Quantification of Citric Acid in Biological Matrices using Citric Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production.[1][2] Its quantification in biological matrices such as plasma, serum, urine, and tissue is crucial for studying metabolic disorders, monitoring drug toxicity, and understanding disease pathogenesis. Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous metabolites by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response.[3] Citric acid-d4 (Deuterated citric acid) is a widely used internal standard for the reliable quantification of citric acid in various biological samples.[4][5] This document provides detailed application notes and protocols for the use of Citric acid-d4 in quantitative analyses.

Principle

The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of citric acid. A known amount of Citric acid-d4 is spiked into the biological sample as an internal standard (IS). Both the endogenous citric acid and the IS are extracted, chromatographically separated, and detected by the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which correlates with the concentration of citric acid in the sample. This stable isotope dilution method provides high accuracy and precision by compensating for analyte loss during sample processing and for matrix-induced ionization suppression or enhancement.

I. Experimental Protocols

A. Sample Preparation

The choice of sample preparation protocol depends on the biological matrix. The following are generalized methods that may require optimization for specific applications.

1. Plasma/Serum

Protein precipitation is a common method for extracting small molecules like citric acid from plasma and serum.

  • Materials:

    • Plasma or serum sample

    • Citric acid-d4 internal standard solution (e.g., 10 µg/mL in water)

    • Cold protein precipitation solvent (e.g., 5% trichloroacetic acid, methanol, or acetonitrile)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge (capable of 17,000 x g and 4°C)

    • HPLC vials

  • Protocol:

    • Thaw plasma or serum samples on ice.

    • In a microcentrifuge tube, add 10 µL of the Citric acid-d4 internal standard solution to 100 µL of the plasma or serum sample.

    • Add 400 µL of cold protein precipitation solvent.

    • Vortex the mixture for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

2. Urine

Urine samples often require dilution and acidification to ensure the stability of citric acid.

  • Materials:

    • Urine sample (24-hour or random collection)

    • Citric acid-d4 internal standard solution (e.g., 10 µg/mL in water)

    • 0.2% Formic acid in water

    • 6M HCl (for preservation)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • HPLC vials

  • Protocol:

    • For 24-hour urine collections, ensure the sample has been refrigerated during collection and the total volume recorded. Acidify the urine to pH ≤ 2 with 6M HCl.

    • In a microcentrifuge tube, add 10 µL of the Citric acid-d4 internal standard solution to 10 µL of the urine sample.

    • Add 80 µL of 0.2% formic acid in water.

    • Vortex the mixture.

    • Centrifuge to pellet any particulates.

    • Transfer the supernatant to an HPLC vial for analysis.

3. Tissue

Tissue samples require homogenization and extraction to release the intracellular metabolites.

  • Materials:

    • Tissue sample (frozen)

    • Citric acid-d4 internal standard solution

    • Extraction solvent (e.g., 80% methanol)

    • Homogenizer (e.g., bead beater or sonicator)

    • Microcentrifuge tubes

    • Centrifuge

    • HPLC vials

  • Protocol:

    • Weigh the frozen tissue sample (e.g., 10-50 mg).

    • Add a pre-measured volume of cold extraction solvent containing the Citric acid-d4 internal standard.

    • Homogenize the sample until a uniform lysate is obtained. Keep the sample on ice during homogenization.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

    • Transfer the reconstituted sample to an HPLC vial.

B. LC-MS/MS Conditions

The following are typical starting conditions for the analysis of citric acid. Method optimization is recommended.

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a C18 reversed-phase column with an ion-pairing agent, is often used.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient from high organic to high aqueous is typically used for HILIC separations.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for organic acids.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Citric Acid (Analyte): Precursor ion (m/z) 191.0 -> Product ion (m/z) 111.0

      • Citric Acid-d4 (Internal Standard): Precursor ion (m/z) 195.0 -> Product ion (m/z) 113.0

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

II. Data Presentation

Quantitative Data Summary

The performance of the analytical method should be validated to ensure accuracy and reliability. The following tables summarize typical validation parameters.

Table 1: Linearity and Sensitivity

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)
Citric AcidHuman Serum122.07 - 125,000> 0.980122.07
Citric AcidHuman Plasma10 - 10,000> 0.99910
Citric AcidHuman Urine10 - 10,000> 0.99910

Data compiled from representative studies. Actual values may vary based on instrumentation and methodology.

Table 2: Accuracy and Precision

MatrixSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Human Plasma5095 - 105< 10< 15
50098 - 102< 8< 12
500099 - 101< 5< 10
Human Urine10092.0 - 103≤ 5.55≤ 5.34
100094 - 106< 7< 11

Representative data based on typical assay performance.

III. Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Tissue) spike Spike with Citric Acid-d4 (IS) sample->spike extract Extraction (e.g., Protein Precipitation) spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (HILIC or RP) supernatant->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Workflow for Citric Acid Quantification.

Citric Acid in the TCA Cycle

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citric Acid acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate

Caption: Role of Citric Acid in the TCA Cycle.

Conclusion

The use of Citric acid-d4 as an internal standard in LC-MS/MS-based methods provides a robust, accurate, and precise approach for the quantification of citric acid in a variety of biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development. Method validation is crucial and should be performed in the specific biological matrix of interest to ensure reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing detailed troubleshooting steps and experimental protocols.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are highly variable and inaccurate, even though I'm using a deuterated internal standard. What are the potential causes?

Answer: Inconsistent and inaccurate quantitative results are common challenges that can often be traced back to a few key issues. The most frequent culprits include the lack of perfect co-elution between the analyte and the internal standard, problems with the purity of the standard, the occurrence of isotopic exchange, or differential matrix effects.[1][2]

Troubleshooting Guide: Inaccurate Quantification
  • Verify Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts due to the "isotope effect".[1][3][4] This separation can expose the analyte and the internal standard to different matrix components as they elute, leading to differential matrix effects where one is more suppressed or enhanced than the other.

    • Solution:

      • Overlay Chromatograms: The first step is to overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm if they are co-eluting perfectly.

      • Adjust Chromatography: If a separation is observed, you can try adjusting the mobile phase composition, gradient, or temperature to improve co-elution. In some cases, using a column with a lower resolution can help ensure both compounds elute within a single peak.

  • Confirm Isotopic and Chemical Purity of the Standard:

    • Problem: The presence of unlabeled analyte as an impurity in the deuterated internal standard solution is a critical issue. This contamination will contribute to the signal of the actual analyte, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).

    • Solution:

      • Review Certificate of Analysis (CoA): Always obtain and review the CoA from your supplier, which should specify the isotopic and chemical purity. For reliable results, isotopic enrichment should be ≥98% and chemical purity should be >99%.

      • Assess Purity Experimentally: Inject a high-concentration solution of the deuterated internal standard alone (without the analyte) and monitor the mass transition of the unlabeled analyte. A significant signal indicates contamination. High-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) can also be used to verify purity.

  • Investigate Isotopic Exchange (Back-Exchange):

    • Problem: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample matrix or solvents. This "back-exchange" reduces the concentration of the deuterated standard and can create a false signal for the unlabeled analyte, leading to inaccurate results. This is more common when deuterium labels are on chemically labile positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.

    • Solution:

      • Check Label Position: Ensure the deuterium labels on your standard are in stable, non-exchangeable positions.

      • Perform an Incubation Study: To test for back-exchange, incubate the deuterated standard in a blank matrix for a time equivalent to your entire sample preparation and analysis period. Afterwards, analyze the sample to see if there is an increase in the signal for the non-labeled compound. One study noted a 28% increase in the non-labeled compound after just one hour of incubation in plasma.

Key Purity Requirements for Deuterated Internal Standards
ParameterRecommended SpecificationRationale
Isotopic Enrichment ≥98%Minimizes the contribution of unlabeled analyte present as an impurity, which can cause overestimation of the analyte concentration.
Chemical Purity >99%Ensures that other impurities do not interfere with the analysis or introduce unexpected matrix effects.

Issue 2: Variable Internal Standard Signal Intensity

Question: The signal intensity for my deuterated internal standard is highly variable across different samples. What could be causing this?

Answer: High variability in the internal standard's signal often points towards differential matrix effects, even if the analyte and standard appear to co-elute. It can also be a sign of issues with the stability of the deuterated label.

Troubleshooting Guide: Unstable Internal Standard Signal
  • Evaluate Differential Matrix Effects:

    • Problem: Even with near-perfect co-elution, the analyte and the deuterated internal standard can be affected differently by ion suppression or enhancement from matrix components. Studies have shown that matrix effects on an analyte and its deuterated standard can differ by 26% or more in complex matrices like plasma and urine.

    • Solution:

      • Conduct a Matrix Effect Experiment: A post-extraction addition experiment is the standard method to evaluate the extent of matrix effects. This allows you to quantify the degree of ion suppression or enhancement.

Experimental Protocol: Assessing Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard are spiked into the clean reconstitution solvent.

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank matrix before the extraction process begins. (This set is primarily for assessing recovery but is often done alongside the matrix effect experiment).

  • Analyze and Calculate:

    • Analyze all three sets of samples using your LC-MS/MS method.

    • Calculate the Matrix Effect (ME) using the following formula:

      • ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Hypothetical Matrix Effect Data
Sample SetAnalyte Peak AreaInternal Standard Peak AreaMatrix Effect (ME) %
Set A (Neat) 1,500,0001,600,000-
Set B (Post-Spike) 900,0001,200,000-
Calculated ME --Analyte: 60%IS: 75%

In this example, the analyte experiences more significant ion suppression (60% ME) than the deuterated internal standard (75% ME). This differential matrix effect would lead to an overestimation of the analyte's concentration.

Visualizing Key Concepts and Workflows

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution Overlay Chromatograms start->check_coelution coelution_ok Is there complete co-elution? check_coelution->coelution_ok check_purity Step 2: Confirm Purity Review CoA & Inject IS Alone coelution_ok->check_purity  Yes solution_adjust_chrom Solution: Adjust Chromatography (Gradient, Column, etc.) coelution_ok->solution_adjust_chrom No purity_ok Is purity acceptable? (≥98% isotopic, >99% chemical) check_purity->purity_ok check_exchange Step 3: Investigate Isotopic Exchange Perform Incubation Study purity_ok->check_exchange  Yes solution_new_is Solution: Obtain Higher Purity IS purity_ok->solution_new_is No exchange_ok Is the standard stable? check_exchange->exchange_ok solution_stable_is Solution: Select IS with Labels on Stable Positions exchange_ok->solution_stable_is No end_ok Quantification Issues Resolved exchange_ok->end_ok  Yes

Caption: A step-by-step workflow for troubleshooting inaccurate LC-MS quantification.

Differential Matrix Effects due to Chromatographic Shift

cluster_0 Chromatographic Elution Profile cluster_1 Matrix Ion Suppression Profile Elution Analyte Elutes IS Elutes Earlier Suppression High Suppression Zone Low Suppression Zone Elution:f0->Suppression:f0 Experiences High Suppression Elution:f1->Suppression:f1 Experiences Low Suppression Result Inaccurate Result (Analyte/IS ratio incorrect) Suppression->Result Analyte Analyte Analyte->Elution:f0 IS Deuterated IS IS->Elution:f1

Caption: How a slight shift in retention time can cause differential matrix effects.

Impact of Isotopic Exchange on Quantification

start Deuterated Internal Standard (IS-D4) Added to Sample process Isotopic Exchange Occurs (D swaps with H from matrix/solvent) start->process outcome1 Decreased Concentration of IS-D4 process->outcome1 outcome2 Artificial Increase in Unlabeled Analyte Signal process->outcome2 result Erroneously High Calculated Concentration outcome1->result outcome2->result

Caption: The consequences of isotopic back-exchange on analytical results.

References

Technical Support Center: Stable Isotope Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using stable isotope labeled (SIL) standards in mass spectrometry-based quantitative analysis.

General Troubleshooting and FAQs

This section covers overarching challenges and frequently asked questions related to the use of SIL standards.

What are the ideal characteristics of a stable isotope-labeled internal standard?

An ideal SIL internal standard should:

  • Be chemically and structurally identical to the analyte.[1]

  • Have a sufficient mass difference from the analyte, typically 3 or more mass units for small molecules, to avoid spectral overlap.[1][2]

  • Exhibit high isotopic purity, with minimal presence of the unlabeled analyte.[1][3]

  • Co-elute chromatographically with the analyte to effectively compensate for matrix effects.

  • Possess stable isotopic labels that do not undergo exchange during sample preparation or analysis.

What are the most common challenges encountered during method development with SIL standards?

The most prevalent challenges include:

  • Matrix Effects: Variations in the sample matrix affecting the ionization of the analyte and internal standard.

  • Isotopic Purity and Enrichment: The presence of unlabeled analyte in the SIL standard and incomplete labeling.

  • Chromatographic Co-elution: Differences in retention times between the analyte and the SIL standard.

  • Stability of the Labeled Standard: Degradation or exchange of the isotopic label.

  • Low Recovery: Inefficient extraction of the internal standard from the sample matrix.

Troubleshooting Guide: Matrix Effects

Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, are a primary concern in LC-MS/MS analysis. While SIL standards are employed to mitigate these effects, their effectiveness can be compromised under certain conditions.

Question: My SIL internal standard is not adequately compensating for matrix effects, leading to poor accuracy and precision. What could be the cause?

Answer: Several factors can lead to inadequate compensation for matrix effects:

  • Differential Matrix Effects: The analyte and the SIL standard may experience different degrees of ion suppression or enhancement. This can occur if they do not co-elute perfectly.

  • Variable Extraction Recoveries: The analyte and the SIL standard may have different extraction efficiencies from the sample matrix.

  • Ion Suppression/Enhancement by the Standard Itself: The analyte and its co-eluting SIL standard can suppress or enhance each other's ionization, and this effect can be concentration-dependent.

Experimental Protocol: Differentiating Matrix Effects from Extraction Inefficiency

A post-extraction spike experiment is a common and effective method to distinguish between matrix effects and extraction inefficiency.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of the internal standard in a clean solvent at the same concentration as the spiked samples.

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with the internal standard before the extraction process.

    • Set C (Post-extraction Spike): Extract a blank matrix sample and spike the resulting extract with the internal standard after the extraction process.

  • Analyze all three sample sets using your established analytical method.

  • Calculate the Recovery and Matrix Effect using the following formulas:

ParameterFormulaInterpretation
Recovery (%) (Peak Area of Set B / Peak Area of Set C) * 100Indicates the efficiency of the extraction process for the internal standard.
Matrix Effect (%) ((Peak Area of Set C / Peak Area of Set A) - 1) * 100A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Troubleshooting Workflow for Poor Internal Standard Performance

G start Poor Internal Standard Performance exp_protocol Perform Post-Extraction Spike Experiment start->exp_protocol recovery_check Recovery < 80%? exp_protocol->recovery_check matrix_effect_check Matrix Effect > ±20%? recovery_check->matrix_effect_check No extraction_issue Optimize Extraction Protocol: - Adjust pH - Change solvent - Modify SPE method recovery_check->extraction_issue Yes matrix_issue Address Matrix Effects: - Improve sample cleanup - Dilute sample - Use matrix-matched calibrants matrix_effect_check->matrix_issue Yes end Acceptable Performance matrix_effect_check->end No extraction_issue->exp_protocol matrix_issue->exp_protocol G start High Analyte Signal in Blanks with IS prep_is_solution Prepare High Concentration Solution of IS in Neat Solvent start->prep_is_solution analyze_is Analyze by LC-MS/MS Monitor Analyte Transition prep_is_solution->analyze_is peak_check Peak Detected at Analyte Retention Time? analyze_is->peak_check impurity_confirmed Unlabeled Impurity Confirmed peak_check->impurity_confirmed Yes no_impurity No Significant Unlabeled Impurity peak_check->no_impurity No quantify_impurity Quantify Impurity and Correct Sample Results impurity_confirmed->quantify_impurity

References

Citric acid-d4-1 purity and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of Citric acid-d4 (Deuterated Citric Acid) in experimental settings. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common purity and stability issues.

Frequently Asked Questions (FAQs)

1. What is the typical purity of commercially available Citric acid-d4?

Most suppliers provide Citric acid-d4 with a chemical purity of >98% and an isotopic purity of ≥98 atom % D.[1][2][3] It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.[4]

2. How should I store Citric acid-d4?

Proper storage is critical to maintain the integrity of your standard. Storage recommendations vary for the solid compound and its solutions.

FormStorage ConditionRecommended Duration
Solid Room temperature, protected from light and moisture.[2]Refer to manufacturer's expiry date.
Stock Solution Store in airtight containers, protected from light.-20°C for up to 1 month.
-80°C for up to 6 months.

3. What are the main stability concerns for Citric acid-d4?

The primary stability concerns are:

  • Hydrogen-Deuterium (H/D) Exchange: Replacement of deuterium atoms with protons from the solvent or matrix. This is a significant issue, particularly in aqueous solutions under acidic or basic conditions.

  • Thermal Degradation: At elevated temperatures, citric acid can decompose into smaller molecules.

  • Microbial Growth: Dilute aqueous solutions of citric acid can be susceptible to fermentation if not stored properly.

4. What is H/D exchange and how can I minimize it?

H/D exchange is the process where deuterium atoms on the citric acid-d4 molecule are replaced by hydrogen atoms from the surrounding environment, such as water or other protic solvents. This can lead to a decrease in isotopic purity and affect the accuracy of quantitative analyses.

To minimize H/D exchange:

  • Control pH: H/D exchange is catalyzed by both acids and bases. The rate of exchange is generally lowest in the pH range of 2.5-3. Avoid prolonged exposure to highly acidic or basic conditions.

  • Solvent Choice: Whenever possible, prepare stock solutions in aprotic solvents like acetonitrile or methanol. Minimize the time the standard spends in aqueous solutions, especially at unfavorable pH values.

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down the exchange rate.

5. Can I use Citric acid-d4 as an internal standard in LC-MS?

Yes, Citric acid-d4 is commonly used as an internal standard for the quantification of citric acid in various biological matrices by LC-MS. Its chemical properties are very similar to the unlabeled analyte, allowing it to compensate for variations during sample preparation, chromatography, and ionization.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

If you are experiencing variability in your quantitative data when using Citric acid-d4 as an internal standard, consider the following troubleshooting steps.

A Inaccurate/Inconsistent Quantitative Results B Check for Chromatographic Shift A->B C Verify Isotopic and Chemical Purity A->C D Investigate H/D Exchange A->D E Assess Matrix Effects A->E B_sol Solution: Adjust chromatography to achieve co-elution. Consider a lower resolution column if necessary. B->B_sol Different retention times for analyte and standard? C_sol Solution: Analyze standard by HRMS or qNMR. Always review supplier's CoA. C->C_sol Unlabeled analyte present in standard? D_sol Solution: Control pH (2.5-3 is optimal). Use aprotic solvents for stock solutions. Minimize time in aqueous solutions. D->D_sol Decrease in deuterated signal over time? E_sol Solution: Perform post-extraction spike experiment to evaluate ion suppression or enhancement. E->E_sol Inconsistent analyte/IS ratio in different matrices?

Caption: Troubleshooting workflow for inaccurate quantitative results.

Issue 2: Poor or No Signal for Citric acid-d4 Internal Standard

If you are observing a weak or absent signal for your internal standard, follow this guide.

A Poor or No Signal for Citric acid-d4 IS B Verify Solution Integrity A->B C Check Instrument Parameters A->C D Investigate Ionization Efficiency A->D B_sol Action: Prepare a fresh stock solution. Verify storage conditions of the solid material. B->B_sol Degradation or incorrect concentration? C_sol Action: Confirm correct mass transitions are being monitored. Perform instrument tuning and calibration. C->C_sol Incorrect MS/MS settings? D_sol Action: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider mobile phase additives. D->D_sol Inefficient ionization?

Caption: Troubleshooting workflow for low internal standard signal.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of Citric acid-d4.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Citric acid-d4 (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

  • Data Acquisition: Acquire a full scan high-resolution mass spectrum in negative ionization mode.

  • Data Analysis:

    • Identify the ion signals corresponding to the unlabeled citric acid ([M-H]⁻) and the deuterated isotopologues ([M-H+d]⁻).

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = (Sum of peak areas of deuterated species / Sum of peak areas of all species) * 100

Protocol 2: Stability-Indicating HPLC-UV Method for Citric Acid

Objective: To develop a method to separate citric acid from its potential degradation products. This method can be adapted for Citric acid-d4.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 0.01 M potassium phosphate monobasic buffer, pH adjusted to 2.6 with phosphoric acid.
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 20 µL

For Forced Degradation Studies:

  • Acid Degradation: Treat the sample solution with 1 M HCl at 60°C for a specified time.

  • Base Degradation: Treat the sample solution with 1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat the sample solution with hydrogen peroxide.

  • Thermal Degradation: Heat the solid or solution at an elevated temperature.

Analyze the stressed samples using the HPLC method to observe the formation of degradation peaks and the decrease in the parent peak area.

Protocol 3: Assessing Hydrogen-Deuterium (H/D) Exchange

Objective: To determine if deuterium labels are exchanging with protons from the sample matrix.

Methodology:

  • Sample Preparation:

    • Set A (Control): Spike Citric acid-d4 into a neat aprotic solvent (e.g., acetonitrile).

    • Set B (Matrix): Spike Citric acid-d4 into the blank sample matrix (e.g., plasma, urine).

  • Incubation: Incubate both sets of samples under conditions that mimic your analytical method (time, temperature, pH).

  • Sample Processing: Process the samples using your established extraction procedure.

  • Analysis: Analyze the samples by LC-MS/MS.

  • Evaluation: Monitor for any increase in the signal of the unlabeled citric acid in Set B compared to Set A. A significant increase indicates that H/D exchange is occurring.

Potential Degradation Pathways

The thermal decomposition of citric acid can proceed through several pathways, leading to various smaller organic molecules. Understanding these pathways can help in identifying potential impurities or degradation products in your experiments.

CitricAcid Citric Acid Pathway1 Pathway 1 CitricAcid->Pathway1 Pathway2 Pathway 2 CitricAcid->Pathway2 Pathway3 Pathway 3 CitricAcid->Pathway3 Acetone Acetone + CO2 Pathway1->Acetone AceticAcid Acetic Acid + CO2 Pathway2->AceticAcid Propene Propene + CO2 Pathway3->Propene

Caption: Principal thermal degradation pathways of citric acid.

References

Technical Support Center: Preventing Isotopic Back-Exchange of Deuterium-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the unwanted isotopic back-exchange of deuterium-labeled standards, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a problem?

A1: Isotopic back-exchange is the unintentional replacement of deuterium atoms on a deuterated internal standard with hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol).[1][2] This phenomenon is a significant concern in quantitative analysis as it can lead to an underestimation of the internal standard's concentration. Consequently, this can cause an overestimation of the analyte's concentration, compromising the accuracy and reliability of the assay.[2][3]

Q2: What are the primary factors that influence the rate of back-exchange?

A2: The rate of back-exchange is primarily influenced by several key experimental parameters:

  • pH: The exchange process is catalyzed by both acids and bases. The minimum rate of exchange for amide protons typically occurs at a pH of approximately 2.5-3.0.[4]

  • Temperature: Higher temperatures significantly increase the rate of back-exchange.

  • Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol), facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for storing and handling deuterated standards.

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and exchange rapidly. Labels on carbon atoms adjacent to carbonyl groups can also be susceptible to exchange under certain conditions.

Q3: What is "quenching" and how does it help minimize back-exchange?

A3: In the context of hydrogen-deuterium exchange (HDX) experiments, "quenching" is the process of rapidly stopping the exchange reaction at a specific time point. This is typically achieved by quickly lowering the pH of the sample to around 2.5 and reducing the temperature to near 0°C. These conditions drastically slow down the exchange rate, effectively "freezing" the deuterium labeling pattern for subsequent analysis.

Q4: How can I correct for the back-exchange that inevitably occurs?

A4: To correct for back-exchange, you should prepare and analyze a maximally deuterated (Dmax) control sample. This sample represents a state where all exchangeable amide hydrogens have been replaced with deuterium. By comparing the deuterium level of the Dmax control to the theoretical maximum, you can calculate the percentage of back-exchange for each peptide. This information can then be used to correct the deuterium uptake values for your experimental samples.

Troubleshooting Guides

Issue 1: Decreasing signal of my deuterated internal standard over an analytical run.

  • Potential Cause: Back-exchange is occurring in the autosampler. The standard may be exchanging with residual protons in the sample matrix or solvent over time.

  • Solution:

    • Maintain the autosampler at a low temperature (e.g., 4°C).

    • Minimize the time samples are queued in the autosampler before injection.

    • If possible, use an aprotic solvent for the sample matrix.

  • Potential Cause: The mobile phase composition is promoting back-exchange.

  • Solution:

    • Evaluate the stability of the standard in the mobile phase over time.

    • If compatible with your chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (~pH 2.5).

Issue 2: High variability in deuterium recovery between replicates.

  • Potential Cause: Inconsistent sample handling and timing.

  • Solution:

    • Automate the sample preparation workflow if possible.

    • If manual, adhere strictly to a standard operating procedure (SOP).

    • Use pre-chilled tubes and maintain samples on ice during all post-quenching steps.

  • Potential Cause: Sample carry-over from previous injections.

  • Solution:

    • Implement a robust wash protocol for the injection needle and port.

    • Include blank injections between samples to assess and mitigate carry-over.

Data Presentation

The following tables summarize the impact of key experimental parameters on deuterium back-exchange.

Table 1: Effect of pH on Amide Proton Exchange Rate

pHRelative Exchange Rate
1.0High (Acid-catalyzed)
2.5-3.0Minimum
5.0Moderate
7.0High
>8.0Very High (Base-catalyzed)

This table provides a qualitative summary based on established principles of acid-base catalysis in hydrogen exchange reactions.

Table 2: Influence of Temperature on Deuterium Back-Exchange

Temperature (°C)Relative Exchange Rate (approx.)Impact on Deuterium Recovery
201Baseline
00.15Significant reduction in back-exchange
-200.015Further improvement in deuterium retention
-30Greatly reducedAllows for longer chromatographic separations with minimal loss

Data synthesized from literature demonstrating the exponential decrease in back-exchange rates with lower temperatures. A decrease from 0°C to -30°C can reduce back-exchange rates by a factor of approximately 40.

Table 3: Impact of LC-MS Parameters on Deuterium Recovery

ParameterChangeEffect on Back-ExchangeReference
LC Elution GradientShortened 2-foldReduced by ~2% (from ~30% to 28%)
LC Elution GradientShortened 3-foldReduced by ~2%
System Flow RatesIncreasedImproved deuterium recovery by reducing analysis time
Desolvation TemperatureOptimized to 100-200°CReduced back-exchange compared to lower temperatures (e.g., 75°C)
Combined OptimizationspH, ionic strength, flow rates, etc.Can achieve 90 ± 5% deuterium recovery

Experimental Protocols

Protocol 1: Standard Quenching for HDX-MS

  • Prepare Quench Buffer: Pre-chill a quench buffer (e.g., 0.1 M phosphate buffer with 0.5 M TCEP) to 0°C. Ensure the pH is adjusted so that the final pH of the sample after quenching will be 2.5.

  • Initiate Exchange: Dilute the protein sample into a D₂O-based buffer at the desired experimental conditions (e.g., physiological pH 7.4).

  • Time Points: Allow the exchange reaction to proceed for a series of predetermined time points (e.g., 10s, 1min, 10min, 1hr).

  • Quench Reaction: At each time point, rapidly mix an aliquot of the labeling reaction with an equal volume of the ice-cold quench buffer.

  • Immediate Analysis: Immediately proceed to digestion and LC-MS analysis, maintaining the sample at low temperature throughout.

Protocol 2: Preparation of a Maximally Deuterated (Dmax) Standard

  • Denaturation: Denature the protein sample using a strong denaturant (e.g., 6 M Guanidine-HCl) and by heating at 90°C for 5 minutes.

  • Cooling: Cool the denatured protein solution to room temperature.

  • Deuteration: Add a D₂O-based labeling buffer to the denatured protein. Incubate at 50°C for 10 minutes to allow for maximal deuterium exchange.

  • Cooling: Cool the sample to 0°C in an ice bath.

  • Quenching and Analysis: Add pre-chilled quench buffer to stop the exchange reaction. The maximally deuterated standard is now ready for LC-MS analysis alongside the experimental samples.

Visualizations

Back_Exchange_Mechanism Mechanism of Isotopic Back-Exchange cluster_environment Protic Environment (e.g., H2O) H+ H+ Deuterated_Standard Analyte-D H+->Deuterated_Standard Exchanged_Standard Analyte-H Deuterated_Standard->Exchanged_Standard Back-Exchange Catalyst Acid/Base Catalyst (H+ or OH-) Catalyst->Deuterated_Standard High_Temp Elevated Temperature High_Temp->Deuterated_Standard

Mechanism of Isotopic Back-Exchange

Prevention_Workflow Workflow to Minimize Back-Exchange cluster_optimization Key Optimization Points Start Deuterium-Labeled Standard Quench Quench (pH ~2.5, Temp ~0°C) Start->Quench Opt1 • Use aprotic solvents • Choose stable label positions Digestion Online Digestion (Low Temperature) Quench->Digestion Opt2 • Maintain low temperature • Use robotic automation LC_Separation UPLC Separation (Sub-zero Temp, Fast Gradient) Digestion->LC_Separation MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis Opt3 • Optimize flow rates

Workflow to Minimize Back-Exchange

References

Technical Support Center: Matrix Effects in Bioanalysis Using Citric acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Citric acid-d4 as an internal standard in LC-MS/MS assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when quantifying endogenous molecules like citric acid?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of the analytical method. For endogenous analytes like citric acid, which are naturally present in biological samples, matrix effects can be particularly challenging as the baseline levels can vary between individuals.[2]

Q2: How is Citric acid-d4 intended to correct for matrix effects?

A2: Citric acid-d4 is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to citric acid, it is expected to have the same chromatographic retention time and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations caused by matrix effects can be normalized, leading to more accurate quantification.[3]

Q3: Can I still have problems with matrix effects even when using Citric acid-d4?

A3: Yes, several issues can still arise. A phenomenon known as "differential matrix effects" can occur if there is a slight chromatographic separation between citric acid and Citric acid-d4, often due to the deuterium isotope effect.[4] This can cause them to elute into regions with different levels of ion suppression. Additionally, if the concentration of the internal standard is not optimized, it can compete with the analyte for ionization.[4]

Q4: What is isotopic crosstalk and how can it affect my results with Citric acid-d4?

A4: Isotopic crosstalk happens when the signal from the unlabeled citric acid contributes to the signal of the Citric acid-d4, or vice-versa. This can be due to the natural abundance of heavy isotopes in citric acid or the presence of unlabeled citric acid as an impurity in the internal standard. Since Citric acid-d4 has a mass difference of +4 Da, crosstalk from the natural isotopes of citric acid is generally minimal but should be assessed, especially at high analyte concentrations.

Q5: What are the typical sample preparation methods for analyzing citric acid in biological matrices?

A5: For plasma samples, a common method is protein precipitation using an acid like trichloroacetic acid. For urine samples, a simple dilution with an appropriate solvent, such as water with 0.1% formic acid, is often sufficient. The choice of method depends on the complexity of the matrix and the required sensitivity of the assay.

Troubleshooting Guides

Issue 1: Poor reproducibility of the analyte/internal standard area ratio.

This is a common indicator of inconsistent matrix effects that are not being fully compensated for by the internal standard.

  • Possible Cause 1: Differential Matrix Effects.

    • Troubleshooting Step: Assess the co-elution of citric acid and Citric acid-d4. Overlay their chromatograms from an injected sample. A slight shift in retention time could be the cause.

    • Solution: Optimize the chromatographic method to ensure perfect co-elution. This may involve adjusting the mobile phase gradient, flow rate, or trying a different column chemistry.

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Troubleshooting Step: Review your sample preparation workflow for any sources of variability.

    • Solution: Ensure precise and consistent execution of all steps, including pipetting, vortexing, and evaporation/reconstitution. Automating sample preparation can improve reproducibility.

Issue 2: Non-linear calibration curve.

A non-linear calibration curve can be a sign of several issues, including matrix effects and problems with the internal standard.

  • Possible Cause 1: Isotopic Crosstalk.

    • Troubleshooting Step: Analyze a high concentration of unlabeled citric acid without the internal standard and monitor the mass transition for Citric acid-d4. A significant signal indicates crosstalk.

    • Solution: If crosstalk is confirmed, you may need to use a higher concentration of the internal standard to minimize the relative contribution of the analyte's isotopic signal. Alternatively, if the issue is impurity in the standard, ensure you are using a high-purity (≥98% isotopic enrichment) internal standard.

  • Possible Cause 2: Ionization Competition.

    • Troubleshooting Step: Observe the peak area of Citric acid-d4 across the calibration curve. A decreasing signal as the analyte concentration increases suggests competition in the ion source.

    • Solution: Optimize the concentration of the internal standard. It should be high enough to provide a robust signal but not so high that it saturates the detector or causes suppression itself.

Issue 3: Low signal intensity for both citric acid and Citric acid-d4 in matrix samples compared to neat solutions.

This is a classic sign of significant ion suppression.

  • Troubleshooting Step: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.

  • Solution 1: Improve Sample Preparation.

    • A more rigorous sample clean-up method, such as solid-phase extraction (SPE), can remove more of the interfering matrix components compared to a simple protein precipitation.

  • Solution 2: Optimize Chromatography.

    • Adjust the chromatographic conditions to separate citric acid and its internal standard from the regions of significant ion suppression.

Data Presentation

The following table presents hypothetical data from a matrix effect experiment comparing two common sample preparation techniques for the analysis of citric acid in human plasma. This data is for illustrative purposes to demonstrate how to evaluate and present matrix effect data.

CompoundSample PreparationPeak Area (Neat Solution)Peak Area (Post-Spike in Matrix)Matrix Effect (%)
Citric AcidProtein Precipitation1,500,000975,00065% (Suppression)
Citric acid-d4Protein Precipitation1,600,0001,056,00066% (Suppression)
Citric AcidSolid-Phase Extraction1,500,0001,320,00088% (Suppression)
Citric acid-d4Solid-Phase Extraction1,600,0001,416,00088.5% (Suppression)

Matrix Effect (%) = (Peak Area in Post-Spike in Matrix / Peak Area in Neat Solution) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Blank Matrix Extracts: Extract at least six different lots of the biological matrix (e.g., plasma, urine) using your established sample preparation method without adding the analyte or internal standard.

  • Prepare Spiked Samples:

    • Set A (Neat Solution): Prepare standard solutions of citric acid at low and high concentrations in a clean solvent (e.g., the final mobile phase composition).

    • Set B (Post-Extraction Spike): Spike the blank matrix extracts with the citric acid standards to achieve the same final concentrations as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Average peak area in Set B / Average peak area in Set A) * 100

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment provides a qualitative assessment of when ion suppression or enhancement occurs during the chromatographic run.

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phase for your assay.

    • Using a T-connector, continuously infuse a standard solution of citric acid at a constant flow rate (e.g., 10 µL/min) into the eluent stream between the column and the mass spectrometer.

  • Injection: Once a stable baseline signal for citric acid is achieved, inject a blank, extracted matrix sample.

  • Data Analysis: Monitor the signal of the infused citric acid. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Visualizations

Troubleshooting_Workflow cluster_c1 Troubleshoot Reproducibility cluster_c2 Troubleshoot Non-Linearity cluster_c3 Troubleshoot Low Signal start Inconsistent Results with Citric acid-d4 IS q1 Poor Reproducibility of Area Ratio? start->q1 q2 Non-Linear Calibration Curve? q1->q2 No a1 Assess Co-elution of Analyte and IS q1->a1 Yes q3 Low Signal in Matrix? q2->q3 No b1 Check for Isotopic Crosstalk q2->b1 Yes c1 Post-Column Infusion Experiment q3->c1 Yes s1 Optimize Chromatography a1->s1 a2 Review Sample Prep Workflow s2 Ensure Consistent Sample Prep a2->s2 s3 Use High Purity IS / Optimize IS Conc. b1->s3 b2 Check for Ionization Competition s4 Optimize IS Concentration b2->s4 s5 Improve Sample Preparation (e.g., SPE) c1->s5 s6 Optimize Chromatography c1->s6

Caption: Troubleshooting workflow for matrix effects with Citric acid-d4.

Matrix_Effect_Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start Assess Matrix Effect qual_exp Post-Column Infusion start->qual_exp quant_exp Post-Extraction Spike start->quant_exp qual_result Identify Ion Suppression Zones qual_exp->qual_result decision Matrix Effect Significant? qual_result->decision set_a Set A: Analyte in Solvent quant_exp->set_a set_b Set B: Analyte in Extracted Matrix quant_exp->set_b quant_calc Calculate Matrix Effect (%) set_a->quant_calc set_b->quant_calc quant_calc->decision mitigate Mitigation Strategies decision->mitigate Yes proceed Proceed with Validation decision->proceed No

Caption: Workflow for the assessment of matrix effects.

References

Technical Support Center: Improving Precision in Quantification with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of deuterated internal standards in quantitative mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated internal standards considered the gold standard in quantitative mass spectrometry?

A1: Deuterated internal standards, a type of stable isotope-labeled (SIL) internal standard, are considered the gold standard because they are chemically almost identical to the analyte of interest.[1] This similarity ensures they co-elute and experience similar ionization suppression or enhancement in the mass spectrometer.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects, sample preparation inconsistencies, and instrument variability can be normalized, leading to more accurate and precise quantification.[1][2]

Q2: What are the most common issues encountered when using deuterated standards?

A2: The most common issues include:

  • Poor reproducibility of the analyte/internal standard area ratio: This can be caused by differential matrix effects, isotopic instability, or inconsistent sample preparation.

  • Low signal intensity of the deuterated standard: This may result from matrix effects, incorrect concentration, or degradation of the standard.

  • Inaccurate or biased quantification results: This can stem from impurities in the standard, such as the presence of the unlabeled analyte, or incorrect assessment of its purity.

  • Chromatographic separation of the analyte and the internal standard: Known as the "deuterium isotope effect," this can lead to differential matrix effects.

Q3: What is the "deuterium isotope effect" and how can it impact my results?

A3: The deuterium isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. In reversed-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the analyte. If this separation occurs in a region of the chromatogram with varying matrix effects, the analyte and the internal standard will experience different degrees of ion suppression or enhancement, leading to inaccurate quantification. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.

Q4: What is isotopic instability (H/D exchange) and how can I prevent it?

A4: Isotopic instability, or H/D exchange, is the exchange of deuterium atoms on the standard with hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium labels are in labile positions, such as on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. This exchange reduces the concentration of the fully deuterated standard, leading to inaccurate results. To prevent this, it is best to use standards where deuterium atoms are placed on stable, non-exchangeable positions, like aromatic rings or carbon atoms not adjacent to heteroatoms.

Q5: How do I assess the purity of my deuterated standard?

A5: The isotopic and chemical purity of a deuterated standard is crucial for accurate quantification. The Certificate of Analysis (CoA) from the supplier should provide information on chemical purity and isotopic enrichment. You can verify this using the following methods:

  • High-Resolution Mass Spectrometry (HR-MS): To determine the distribution of isotopologues and calculate the percentage of the desired deuterated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of the deuterium labels and the overall structural integrity of the compound. It is also important to analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.

Troubleshooting Guides

Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Potential Cause Troubleshooting Action
Differential Matrix Effects Optimize chromatography to ensure co-elution of the analyte and internal standard. This may involve changing the column, mobile phase, or gradient profile. Conduct a matrix effect evaluation experiment (see Experimental Protocols).
Isotopic Instability (H/D Exchange) Use a standard with deuterium labels on stable positions. Avoid harsh pH conditions during sample preparation if the label is labile. Perform an incubation study to check for H/D exchange (see Experimental Protocols).
Inconsistent Sample Preparation Ensure the internal standard is added to all samples, calibrators, and quality controls at the same concentration and at an early stage of the preparation process.
Suboptimal Internal Standard Concentration Use an internal standard concentration that is similar to the expected analyte concentration.
Problem 2: Low or No Signal for the Deuterated Internal Standard
Potential Cause Troubleshooting Action
Matrix Effects (Ion Suppression) Dilute the sample to reduce the concentration of matrix components. Optimize sample clean-up procedures to remove interfering substances.
Incorrect Concentration Verify the concentration of the internal standard working solution. Prepare a fresh stock solution if degradation is suspected.
Inefficient Ionization Optimize the mass spectrometer's source parameters (e.g., temperature, gas flows, voltage) for the internal standard.
Instrument Not Tuned or Calibrated Perform instrument tuning and calibration according to the manufacturer's recommendations.
Problem 3: Inaccurate or Biased Quantification Results
Potential Cause Troubleshooting Action
Presence of Unlabeled Analyte in Standard Analyze a high-concentration solution of the internal standard to check for the presence of the unlabeled analyte. The signal for the unlabeled analyte should be absent or below a pre-defined threshold (e.g., <0.1% of the internal standard response).
Incorrect Purity Assessment Verify the isotopic and chemical purity of the standard using HR-MS or qNMR. Always obtain a Certificate of Analysis from the supplier.
Different Extraction Recoveries Optimize the sample extraction procedure to ensure consistent and similar recovery for both the analyte and the internal standard. While strict regulatory criteria for recovery are not always defined, it should be consistent and reproducible.
Cross-Contamination (Carryover) Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for carryover.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement of the analyte and internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and deuterated internal standard into a clean solvent (e.g., mobile phase) at three different concentration levels (low, medium, high).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the post-extraction supernatant at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • IS-Normalized Matrix Factor = (Analyte MF) / (Internal Standard MF)

Data Interpretation:

Observation Interpretation
MF < 1Ion Suppression
MF > 1Ion Enhancement
MF ≈ 1Minimal Matrix Effect
The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%.
Protocol 2: Evaluation of Isotopic Instability (H/D Exchange)

Objective: To determine if deuterium atoms on the internal standard are exchanging with protons from the sample matrix or solvent.

Methodology:

  • Spike the deuterated internal standard into a blank matrix at a concentration used in the analytical method.

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation and analysis.

  • Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.

Data Interpretation:

A significant increase in the signal for the unlabeled analyte over time indicates that H/D exchange is occurring. One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Deuterated Internal Standard sample->add_is extract Sample Extraction (e.g., SPE, LLE, PPT) add_is->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify final_result Result quantify->final_result Final Concentration troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Corrective Actions start Poor Precision or Inaccurate Results check_chrom Review Chromatograms: Co-elution of Analyte & IS? start->check_chrom check_is_signal Check IS Signal: Consistent & Sufficient Intensity? check_chrom->check_is_signal Yes optimize_lc Optimize Chromatography check_chrom->optimize_lc No check_purity Verify IS Purity: CoA & No Unlabeled Analyte? check_is_signal->check_purity Yes optimize_ms Optimize MS Parameters check_is_signal->optimize_ms No check_stability Check for H/D Exchange check_purity->check_stability Yes new_is Source New IS Lot or Standard with Stable Labels check_purity->new_is No eval_matrix Evaluate Matrix Effects optimize_lc->eval_matrix

References

Certificate of analysis for Citric acid-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Citric acid-d4-1 in their experiments. Below you will find a representative Certificate of Analysis, troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol.

Certificate of Analysis (Representative)

The following table summarizes the typical product specifications for this compound. Note that exact values may vary by lot.

ParameterSpecificationRepresentative Value
Chemical Name 2-hydroxy(2H4)propane-1,2,3-tricarboxylic acid-
CAS Number 147664-83-3-
Molecular Formula C₆H₄D₄O₇-
Molecular Weight 196.15 g/mol 196.15 g/mol
Purity ≥98%99.5%
Isotopic Purity ≥98 atom % D99.2 atom % D
Appearance White to off-white solidConforms
Melting Point 153-159 °C155 °C
Solubility Soluble in Water and EthanolConforms
Storage 4°C, sealed, away from moisture and light-

Troubleshooting Guides and FAQs

This section addresses common issues encountered when using this compound as an internal standard in mass spectrometry-based quantitative analysis.[1][2]

Question 1: Why am I observing poor quantitative accuracy and precision?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include:

  • Chromatographic Separation: The deuterated standard may elute slightly earlier than the unlabeled analyte in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and standard experience different levels of ion suppression or enhancement.[1]

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[1][2] This is more likely to occur with deuterium atoms on hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups.

  • Contamination of Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for co-elution. If they are separating, consider adjusting the mobile phase composition, gradient, or temperature.

  • Assess Isotopic Stability: Prepare a sample of the internal standard in the sample matrix and incubate it under the same conditions as your experimental samples. Analyze the sample to see if there is any evidence of H/D exchange.

  • Check for Unlabeled Analyte in Standard: Prepare a "zero sample" containing only the internal standard in the matrix and analyze it for the presence of the unlabeled analyte. The response of the unlabeled analyte should be insignificant compared to the lower limit of quantitation.

Question 2: My peak shape for citric acid is poor (e.g., tailing, splitting). What can I do?

Answer: Poor peak shape for organic acids like citric acid is a common issue in liquid chromatography.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for citric acid. A buffered mobile phase is often necessary to maintain a consistent ionization state and improve peak shape.

  • Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.

  • Column Contamination: Contamination can lead to peak splitting and tailing. Flush the column according to the manufacturer's instructions. If the problem persists, consider using a guard column or replacing the analytical column.

  • Sample Overload: Injecting too much sample can lead to broad or tailing peaks. Try reducing the injection volume or sample concentration.

Question 3: How should I properly store and handle this compound?

Answer: Proper storage is crucial to maintain the integrity of the standard.

  • Storage Conditions: Store this compound at 4°C in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended.

  • Solution Stability: Once dissolved, the stability of the solution will depend on the solvent and storage conditions. For aqueous solutions, it is recommended to prepare them fresh or store them at 4°C for a limited time. Studies on unlabeled citric acid solutions have shown stability for extended periods when stored properly.

Experimental Protocols

Protocol: Quantification of Tricarboxylic Acid (TCA) Cycle Intermediates in Biological Samples using LC-MS/MS

This protocol provides a general framework for the analysis of TCA cycle intermediates, including citric acid, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, cell lysate).

  • Add 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels, e.g., 5 µg/mL).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to separate the TCA cycle intermediates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for citric acid.

  • MRM Transitions:

    • Citric acid: Q1: 191.0 -> Q3: 111.0

    • This compound (IS): Q1: 195.0 -> Q3: 113.0 (Note: These transitions should be optimized on your specific instrument.)

3. Data Analysis:

  • Quantify the unlabeled citric acid by calculating the peak area ratio relative to the this compound internal standard.

  • Generate a calibration curve using known concentrations of unlabeled citric acid spiked into a representative blank matrix.

Visualizations

Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for the quantitative analysis of citric acid in a biological sample using this compound as an internal standard.

experimental_workflow sample Biological Sample is_addition Add this compound (Internal Standard) sample->is_addition precipitation Protein Precipitation (e.g., Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for quantitative analysis using an internal standard.

Tricarboxylic Acid (TCA) Cycle

Citric acid is a key intermediate in the TCA cycle, a central metabolic pathway. This compound is often used as an internal standard for the quantification of metabolites within this cycle.

tca_cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle with Citrate highlighted.

References

Technical Support Center: Storage and Handling of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of deuterated compounds. It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure the integrity and stability of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for deuterated compounds?

A1: The most common degradation pathway is hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from atmospheric moisture or protic solvents.[1] Other significant degradation routes include photolysis (degradation by light) and oxidation.[1]

Q2: How should I store deuterated solvents to maintain their isotopic purity?

A2: Deuterated solvents should be stored in tightly sealed amber glass bottles to protect them from light and moisture.[2] For sensitive solvents like chloroform-d, refrigeration is recommended.[2] To prevent contamination from repeated use, consider using single-use ampoules.

Q3: What is the Kinetic Isotope Effect (KIE) and why is it important for deuterated drugs?

A3: The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom is replaced by one of its isotopes.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic breakdown for deuterated drugs. This can result in a longer half-life, reduced dosing frequency, and an improved safety profile.

Q4: Can all deuterated compounds be stored in a standard freezer for long-term preservation?

A4: While low temperatures are generally beneficial, not all deuterated compounds should be frozen. Some deuterated solvents have freezing points near refrigerator temperatures, and freezing can be detrimental to others like chloroform-d. Always consult the manufacturer's storage recommendations.

Q5: How can I verify the isotopic purity and detect degradation of my deuterated compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for assessing the isotopic purity and stability of deuterated compounds. ¹H NMR can detect residual proton signals, while ²H NMR directly quantifies the level of deuteration. High-resolution mass spectrometry can precisely measure the compound's mass to reveal any loss of deuterium.

Troubleshooting Guides

Issue 1: Observing a large water peak (HDO) in the ¹H NMR spectrum.

Possible Causes & Solutions:

Possible CauseSolution
Hygroscopic nature of deuterated solvents Handle solvents under a dry, inert atmosphere (e.g., nitrogen or argon). Use single-use ampoules to minimize exposure to air. Ensure the solvent container is tightly sealed and stored in a desiccator.
Residual moisture in NMR tube or glassware Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven (e.g., 150°C for 24 hours) and cool in a desiccator before use. For highly sensitive experiments, precondition the NMR tube by rinsing it with D₂O followed by the deuterated solvent of choice to exchange labile protons on the glass surface for deuterium.
Issue 2: Loss of deuterium label over time, confirmed by mass spectrometry.

Possible Causes & Solutions:

Possible CauseSolution
Hydrogen-Deuterium (H-D) exchange Store the compound in a dry, inert atmosphere and avoid contact with protic solvents unless they are also deuterated. For long-term storage, keep the compound as a solid in a sealed vial under an inert gas in a desiccator.
Exposure to light Store light-sensitive compounds in amber vials or wrap the container in aluminum foil.
Inappropriate storage temperature Store compounds at the manufacturer-recommended temperature, often in a refrigerator or freezer, to slow degradation.
Issue 3: Inconsistent results in metabolic stability assays.

Possible Causes & Solutions:

Possible CauseSolution
Variable isotopic purity of the deuterated compound Ensure the isotopic purity of each batch is consistently high (typically >98%) and verified by NMR or mass spectrometry.
"Metabolic switching" in vivo If deuteration blocks one metabolic pathway, the metabolism may shift to another site on the molecule. A thorough metabolic study is necessary to identify all metabolites.

Data Presentation: Enhanced Metabolic Stability of Deuterated Drugs

The replacement of hydrogen with deuterium can significantly slow down the metabolism of a drug, leading to an improved pharmacokinetic profile. The following tables provide quantitative data on the enhanced metabolic stability of several deuterated drugs compared to their non-deuterated counterparts.

Table 1: Comparison of In Vitro Half-Life in Human Liver Microsomes

CompoundNon-Deuterated Half-Life (t½, min)Deuterated Half-Life (t½, min)Fold Increase
Indiplon25301.2x
Methadone401002.5x
IQS016< 30> 60> 2x

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

DrugParameterNon-Deuterated ValueDeuterated ValueFold ChangeReference
TetrabenazineHalf-life (active metabolites)~4-8 hours~8-10 hours~2x
MethadoneAUC (Area Under the Curve)(Normalized) 15.75.7x
MethadoneClearance4.7 L/h/kg0.9 L/h/kg5.2x decrease
d₉-CaffeineExposure (AUC)(Normalized) 144x

Experimental Protocols

Protocol 1: General Stability Testing of a Deuterated Drug Substance (ICH Guidelines)

This protocol provides a general framework for assessing the stability of a deuterated drug substance under various environmental conditions.

  • Sample Preparation:

    • Use at least three primary batches of the deuterated drug substance.

    • Package the substance in the proposed container closure system.

  • Storage Conditions:

    • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Stress Testing: To identify potential degradation products, expose the drug to more extreme conditions, including higher temperatures, humidity (≥ 75% RH), a range of pH values (e.g., 1.2, 7.0, 9.0), oxidizing agents (e.g., hydrogen peroxide), and light (ICH Q1B guidelines).

  • Testing Frequency:

    • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

    • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).

  • Analytical Methods:

    • Use validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the deuterated compound and its degradation products.

Protocol 2: Determination of Isotopic Purity by NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh a suitable amount of the deuterated compound.

    • Dissolve the sample in a high-purity, non-deuterated solvent for ²H NMR, or a deuterated solvent of known purity for ¹H NMR.

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Identify and integrate the residual proton signals at the sites of deuteration.

    • Compare the integral of the residual proton signals to the integral of a non-deuterated signal in the molecule to calculate the percentage of deuteration.

  • ²H NMR Analysis:

    • Acquire a quantitative ²H NMR spectrum.

    • Integrate the deuterium signals.

    • The relative integrals of the different deuterium signals can confirm the positions and extent of deuteration.

Visualizations

StorageDecisionTree Decision Tree for Storing Deuterated Compounds start Start: New Deuterated Compound is_solid Is the compound a solid or liquid? start->is_solid is_light_sensitive Is it light sensitive? is_solid->is_light_sensitive Solid is_solvent Is it a deuterated solvent? is_solid->is_solvent Liquid is_temp_sensitive Is it temperature sensitive? is_light_sensitive->is_temp_sensitive Yes is_light_sensitive->is_temp_sensitive No storage_solid_light Store in amber vial at RT in desiccator is_temp_sensitive->storage_solid_light No storage_solid_nolight Store at RT in desiccator is_temp_sensitive->storage_solid_nolight No storage_solid_temp_light Store in amber vial at recommended temp in desiccator is_temp_sensitive->storage_solid_temp_light Yes storage_solid_temp_nolight Store at recommended temp in desiccator is_temp_sensitive->storage_solid_temp_nolight Yes solvent_storage Store in tightly sealed amber bottle, refrigerate if recommended (e.g., CDCl3) is_solvent->solvent_storage Yes liquid_storage Store in sealed vial under inert atmosphere at recommended temp is_solvent->liquid_storage No

Caption: Decision tree for selecting appropriate storage conditions.

NMRTroubleshootingWorkflow Troubleshooting Workflow for Poor NMR Signal start Start: Poor NMR Signal check_sample_prep Check Sample Preparation start->check_sample_prep check_instrument Check Instrument Parameters start->check_instrument is_conc_ok Is concentration sufficient? check_sample_prep->is_conc_ok is_shimmed Is the sample properly shimmed? check_instrument->is_shimmed is_soluble Is sample fully dissolved? is_conc_ok->is_soluble Yes reprepare_sample Reprepare sample at higher concentration is_conc_ok->reprepare_sample No filter_sample Filter the sample is_soluble->filter_sample No good_signal Acquire Good Signal is_soluble->good_signal Yes is_tuned Is the probe tuned and matched? is_shimmed->is_tuned Yes reshim Reshim the sample is_shimmed->reshim No is_pulse_width_correct Is the pulse width correct? is_tuned->is_pulse_width_correct Yes tune_probe Tune and match the probe is_tuned->tune_probe No calibrate_pulse_width Calibrate the pulse width is_pulse_width_correct->calibrate_pulse_width No is_pulse_width_correct->good_signal Yes

References

Technical Support Center: Minimizing Ion Suppression with Citric Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression in analytical assays using Citric Acid-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantification of citric acid in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of citric acid?

A1: Ion suppression is a matrix effect phenomenon that occurs in liquid chromatography-mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI). It is the reduction in the ionization efficiency of a target analyte, such as citric acid, due to the presence of co-eluting components from the sample matrix.[1][2] These interfering components can compete for the available charge in the ion source, leading to a decreased signal intensity for the analyte.[3] This can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[4]

Q2: How does using Citric Acid-d4 help in minimizing the impact of ion suppression?

A2: Citric Acid-d4 is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and physically almost identical to the endogenous citric acid, it co-elutes during chromatography and experiences the same degree of ion suppression.[5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: I am still observing significant signal variability even with Citric Acid-d4. What could be the reason?

A3: While Citric Acid-d4 is an excellent tool, significant signal variability can still occur if there are issues with the analytical method. Potential causes include:

  • Poor chromatographic resolution: If citric acid and its internal standard do not perfectly co-elute, they may be affected differently by matrix components.

  • High matrix load: Overloading the column with a complex matrix can lead to broad ion suppression zones that may disproportionately affect the analyte and internal standard.

  • Sub-optimal sample preparation: Inefficient removal of interfering substances like phospholipids and salts can cause significant ion suppression.

  • Instability of the analyte or internal standard: Degradation of either compound during sample processing or storage can lead to inaccurate results.

Q4: What are the most common sources of ion suppression for citric acid analysis in biological samples?

A4: In biological matrices like plasma, serum, and urine, the most common sources of ion suppression for polar molecules like citric acid include:

  • Phospholipids: Abundant in plasma and cell membranes, these are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts and buffers: High concentrations of salts from the sample or buffers used in sample preparation can significantly reduce ionization efficiency.

  • Other endogenous small molecules: A multitude of other small molecules present in biological fluids can co-elute and interfere with the ionization of citric acid.

Troubleshooting Guides

Problem 1: Low Signal Intensity for both Citric Acid and Citric Acid-d4

Possible Cause: Significant ion suppression affecting both the analyte and the internal standard. This is often due to inadequate sample cleanup.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte and removing a larger portion of interfering matrix components.

    • Optimize SPE Protocol: Ensure the SPE cartridge type (e.g., anion exchange) and the wash/elution solvents are optimized for citric acid.

  • Optimize Chromatography:

    • Adjust Gradient: Modify the mobile phase gradient to better separate citric acid from the early eluting, highly polar interferences.

    • Consider a Different Column Chemistry: If using a standard C18 column, consider a polar-embedded or a HILIC column which may provide better retention and separation for polar analytes like citric acid.

  • Dilute the Sample: If the concentration of citric acid is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.

Problem 2: Inconsistent Peak Area Ratios of Citric Acid / Citric Acid-d4

Possible Cause: Differential ion suppression, where the analyte and internal standard are not affected by the matrix to the same extent. This can happen if they do not co-elute perfectly.

Troubleshooting Steps:

  • Verify Co-elution: Carefully overlay the chromatograms of citric acid and Citric Acid-d4. The retention times should be nearly identical. A slight shift can be caused by the deuterium isotope effect.

  • Perform a Post-Column Infusion Experiment: This experiment helps to identify the regions of ion suppression in your chromatogram. By understanding where the suppression occurs, you can adjust your chromatography to move the analyte and internal standard peaks away from these zones.

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in a matrix that is as similar as possible to your study samples. This helps to mimic the ion suppression effects seen in the unknown samples.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of citric acid and the reduction of matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)>90%Significant Ion Suppression
Solid-Phase Extraction (Anion Exchange)62.9 - 99.4%Reduced Ion Suppression
Liquid-Liquid ExtractionVariableCan be effective, but may be less efficient for polar analytes

Note: The degree of ion suppression is highly matrix and method-dependent. The values presented are indicative and may vary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Citric Acid from Biological Fluids

This protocol is a general guideline for anion exchange SPE and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Condition an anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Pre-treat your sample (e.g., plasma, urine) by adjusting the pH to ~8-9 to ensure citric acid is deprotonated.

    • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove neutral and basic interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can further remove non-polar interferences.

  • Elution:

    • Elute the citric acid and Citric Acid-d4 with 1 mL of an acidic solution (e.g., 2% formic acid in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment

This experiment is designed to identify regions of ion suppression in your chromatogram.

  • Setup:

    • Prepare a solution of citric acid and Citric Acid-d4 in the mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.

    • Use a T-fitting to introduce this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Procedure:

    • Start the LC flow with your analytical gradient and the post-column infusion from the syringe pump.

    • Once a stable baseline signal for your analytes is observed, inject a blank matrix sample that has been processed with your sample preparation method.

    • Monitor the signal for citric acid and Citric Acid-d4. Any significant dip in the baseline signal indicates ion suppression at that retention time.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Strategies cluster_solution Solution Problem Inconsistent or Low Signal for Citric Acid CheckIS Verify Citric Acid-d4 Signal Problem->CheckIS CheckCoelution Check Analyte/IS Co-elution Problem->CheckCoelution OptimizeSP Optimize Sample Prep (e.g., SPE vs. PPT) CheckIS->OptimizeSP If IS signal is also low OptimizeChroma Optimize Chromatography (Gradient, Column) CheckCoelution->OptimizeChroma If not co-eluting PostColumnInfusion Perform Post-Column Infusion Experiment OptimizeSP->PostColumnInfusion Solution Accurate & Reproducible Quantification OptimizeSP->Solution OptimizeChroma->PostColumnInfusion OptimizeChroma->Solution DiluteSample Dilute Sample PostColumnInfusion->DiluteSample If suppression is high DiluteSample->Solution

Caption: A troubleshooting workflow for ion suppression issues.

PostColumnInfusionSetup cluster_lc LC System cluster_infusion Infusion System cluster_ms MS System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee T-fitting Column->Tee SyringePump Syringe Pump (Citric Acid/Citric Acid-d4) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Citric Acid Quantification Using Citric Acid-d4 and Other Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of citric acid in various biological matrices is crucial for understanding metabolic pathways and ensuring product quality. This guide provides a comparative overview of analytical methods for citric acid determination, with a special focus on the use of Citric acid-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will also explore alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays, presenting their performance data and detailed experimental protocols to aid in method selection and validation.

The Role of Internal Standards in Analytical Method Validation

In quantitative analysis, particularly in complex matrices, the use of an internal standard (IS) is critical for achieving accurate and precise results. An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument. It is added at a known concentration to all samples, calibrators, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.

Citric acid-d4 , a deuterated analog of citric acid, serves as an excellent internal standard for LC-MS/MS analysis.[1] Its chemical and physical properties are nearly identical to those of citric acid, ensuring it behaves similarly during extraction and chromatography. However, its increased mass due to the deuterium labels allows it to be distinguished by the mass spectrometer, enabling reliable quantification through isotope dilution techniques.[2]

Comparative Analysis of Analytical Methods

The choice of an analytical method for citric acid quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of three commonly used methods: LC-MS/MS with Citric acid-d4, HPLC-UV, and Enzymatic Assays.

Method Performance Comparison

The following table summarizes the key performance characteristics of each method based on published data.

ParameterLC-MS/MS with Citric acid-d4HPLC-UVEnzymatic Assay
Linearity Range 0.02 - 2 µg/mL[3]20 - 80 µg/mL[4]40 - 1000 mg/L[5]
Correlation Coefficient (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 3.9 ng/mL1.93 µg/mL15 mg/L
Limit of Quantification (LOQ) 20 ng/mL6.46 µg/mL40 mg/L
Accuracy (% Recovery) 95 - 105%97.42 - 101.26%~100%
Precision (% RSD) < 10%< 2%< 4% (direct measurement)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

LC-MS/MS with Citric Acid-d4

This method is highly sensitive and specific, making it suitable for complex biological matrices like plasma and tissue homogenates.

a) Sample Preparation (Human Plasma)

  • To 10 µL of plasma, add 80 µL of 5% trichloroacetic acid.

  • Add 10 µL of a 0.1 mg/mL solution of Citric acid-d4 (internal standard).

  • Vortex the mixture for 30 seconds and keep it on ice for 5 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

b) Chromatographic Conditions

  • Column: Reversed-phase C18 column

  • Mobile Phase: 95:5 Water/Methanol with 0.2% Formic Acid

  • Flow Rate: 0.85 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 45°C

c) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Citric Acid: Precursor ion m/z 191 -> Product ion m/z 111

    • Citric Acid-d4: Specific mass transition to be determined based on instrumentation.

HPLC-UV

This method is robust and widely available, suitable for samples with higher concentrations of citric acid, such as beverages and disinfectants.

a) Sample Preparation (Beverages)

  • Dilute the sample with the mobile phase to bring the citric acid concentration within the linear range.

  • Filter the diluted sample through a 0.45 µm membrane before injection.

b) Chromatographic Conditions

  • Column: C18 reversed-phase column (250mm x 4.6mm, 5µm)

  • Mobile Phase: A mixture of 50 mM potassium phosphate monobasic and acetonitrile (90:10), with pH adjusted to 2.8 with orthophosphoric acid.

  • Flow Rate: 1.25 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Enzymatic Assay

This method is highly specific for citric acid and can be used for various food and beverage samples.

a) Principle Citrate is converted to oxaloacetate and acetate by citrate lyase. The oxaloacetate is then reduced to L-malate by L-malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm and is proportional to the amount of citric acid.

b) Sample Preparation

  • Use clear samples directly or after dilution with distilled water to a citric acid concentration between 40 and 1000 mg/L.

  • For turbid samples, filter or centrifuge to obtain a clear supernatant.

  • Degas samples containing carbon dioxide using ultrasound.

c) Assay Procedure (Manual)

  • Pipette the sample and reagents into a cuvette according to the kit instructions.

  • Mix and incubate for the specified time (e.g., 20 minutes).

  • Measure the absorbance at 340 nm.

  • Calculate the citric acid concentration based on the change in absorbance.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Analytical_Method_Validation_Workflow cluster_Sample Sample Handling cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Validation Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., extraction, dilution) Sample_Collection->Sample_Preparation IS_Addition Internal Standard Addition (Citric acid-d4) Sample_Preparation->IS_Addition Chromatography Chromatographic Separation (LC or HPLC) IS_Addition->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: General workflow for a validated analytical method.

Enzymatic_Citric_Acid_Assay Citric_Acid Citric Acid Citrate_Lyase Citrate Lyase Citric_Acid->Citrate_Lyase Oxaloacetate Oxaloacetate L_MDH L-Malate Dehydrogenase Oxaloacetate->L_MDH Acetate Acetate L_Malate L-Malate NADH NADH NADH->L_MDH NAD NAD+ Citrate_Lyase->Oxaloacetate Citrate_Lyase->Acetate L_MDH->L_Malate L_MDH->NAD

Caption: Enzymatic reaction for the determination of citric acid.

References

A Guide to Inter-laboratory Comparison of Citric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of citric acid is crucial for ensuring product quality, monitoring metabolic processes, and adhering to regulatory standards.[1][2][3] This guide provides an objective comparison of common analytical methods for citric acid quantification, supported by experimental data to aid in method selection and validation.

Comparative Analysis of Quantification Methods

The selection of an appropriate method for citric acid quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This section presents a summary of the performance characteristics of four widely used methods: High-Performance Liquid Chromatography (HPLC), Enzymatic Assay, Titration, and Fourier Transform Near-Infrared (FT-NIR) Spectroscopy.

Data Summary

The following tables summarize the key performance indicators for each method based on available validation data.

Table 1: Performance Characteristics of HPLC for Citric Acid Quantification

ParameterReported Value(s)
Linearity (r²)>0.99[4]
Limit of Detection (LOD)1.5 - 12 µg/mL[5]
Limit of Quantification (LOQ)5 - 40 µg/mL
Intraday Precision (%RSD)0.142 - 1.941%
Interday Precision (%RSD)0.0001 - 1.129%
Recovery95 - 117%

Table 2: Performance Characteristics of Enzymatic Assay for Citric Acid Quantification

ParameterReported Value(s)
Linearity Range40 - 1000 mg/L
Limit of Detection (LOD)15 mg/L
Limit of Quantification (LOQ)40 mg/L
Intermediate Precision< 4% (direct measurement), 6.2 - 8.5% (with extraction)
Recovery (spiked samples)~100%

Table 3: Performance Characteristics of Titration for Citric Acid Quantification

ParameterReported Value(s)
ApplicationPrimarily for determining purity and concentration in relatively simple matrices.
PrecisionDependent on analyst skill and concentration of titrant.
AccuracyCan be high when standardized titrants and appropriate indicators are used.
NoteWet-chemical conventional laboratory reference methods for titration can be tedious and time-consuming.

Table 4: Performance Characteristics of FT-NIR Spectroscopy for Citric Acid Quantification

ParameterReported Value(s)
ApplicationRapid, non-destructive analysis, suitable for reaction monitoring.
Correlation (R²)0.9988
Standard Error of Cross-Validation (SECV)0.2123%
NoteRequires chemometric modeling and may be less sensitive for trace-level quantification.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and ensuring consistency across laboratories.

High-Performance Liquid Chromatography (HPLC)

This method is highly specific and sensitive, making it suitable for complex matrices.

Principle: Citric acid is separated from other components in the sample on a stationary phase and detected by a UV detector.

Instrumentation:

  • HPLC system with a UV detector

  • C18 chromatography column

Reagents:

  • Mobile Phase: 0.1% Phosphoric acid solution

  • Standard Solutions: A series of citric acid solutions of known concentrations.

Procedure:

  • Sample Preparation: Filter and dilute the sample as necessary.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

  • Calibration: Inject the standard solutions to generate a calibration curve.

  • Analysis: Inject the prepared sample and quantify the citric acid concentration based on the peak area and the calibration curve.

Enzymatic Assay

This method offers high specificity due to the enzymatic reaction.

Principle: Citrate is converted to oxaloacetate and acetate by citrate lyase. The consumption of NADH in subsequent reactions is measured spectrophotometrically at 340 nm and is proportional to the initial amount of citric acid.

Instrumentation:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Reagents:

  • Enzytec™ Liquid Citric acid test kit or similar, containing:

    • Reagent 1: Buffer and coenzymes

    • Reagent 2: Enzyme solution (citrate lyase, L-malate dehydrogenase, L-lactate dehydrogenase)

  • Citric acid standard solution.

Procedure:

  • Sample Preparation: Dilute the sample to a concentration within the linear range of the assay.

  • Assay:

    • Pipette the sample or standard into a cuvette or microplate well.

    • Add Reagent 1 and incubate.

    • Add Reagent 2 to start the reaction.

    • Measure the change in absorbance at 340 nm after a specified time (e.g., 20 minutes).

  • Calculation: Determine the citric acid concentration from the absorbance change relative to the standard.

Titration

A classic and cost-effective method suitable for samples with higher concentrations of citric acid.

Principle: The acidic protons of citric acid are neutralized by a strong base (e.g., sodium hydroxide) of known concentration. An indicator is used to determine the endpoint of the reaction.

Instrumentation:

  • Buret

  • Erlenmeyer flask

  • Pipettes

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M or 1 M).

  • Phenolphthalein indicator.

Procedure:

  • Sample Preparation: Accurately measure a known volume or weight of the sample and dissolve it in deionized water.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the sample solution.

    • Slowly add the NaOH solution from the buret while continuously stirring the sample.

    • Continue adding NaOH until a faint, persistent pink color is observed, indicating the endpoint.

  • Calculation: Calculate the concentration of citric acid based on the volume of NaOH used and the stoichiometry of the reaction (1 mole of citric acid reacts with 3 moles of NaOH).

Visualizing Experimental Workflows

Diagrams can help clarify complex processes and relationships.

InterLaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Objectives & Scope B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Develop & Distribute Protocol C->D E Participating Laboratories Analyze Samples D->E F Collect & Tabulate Data E->F G Statistical Analysis (e.g., ANOVA, z-scores) F->G H Evaluate Method Performance G->H I Publish Comparison Report H->I

Caption: Workflow for an inter-laboratory comparison study.

Method_Selection_Decision_Tree A Start: Need to Quantify Citric Acid B Complex Matrix (e.g., biological fluids, food) A->B C High Sensitivity Required? B->C Yes E Simple Matrix, High Concentration (e.g., raw material) B->E No D High Throughput Needed? C->D No F Use HPLC C->F Yes G Use Enzymatic Assay D->G Yes I Consider FT-NIR for Rapid Screening D->I Consider H Use Titration E->H

Caption: Decision tree for selecting a citric acid quantification method.

References

The Gold Standard of Quantification: A Comparative Guide to Deuterated vs. 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the accuracy and precision of results. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard, and among these, deuterated (²H) and carbon-13 (¹³C) labeled standards are the most common. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the most appropriate standard for your analytical needs.

The ideal internal standard should be chemically and physically identical to the analyte of interest, ensuring it behaves identically during sample preparation, chromatography, and ionization. This co-elution and identical behavior allow it to accurately compensate for variations in extraction efficiency, matrix effects, and instrument response.[1][2] While both ¹³C- and ²H-labeled standards are designed to mimic the native analyte, fundamental differences in their physicochemical properties can lead to significant performance disparities.[1]

Key Performance Differences: A Head-to-Head Comparison

Carbon-13 labeled standards are broadly considered superior for many applications.[3] Their key advantage lies in the fact that the ¹³C isotopes are integrated into the carbon backbone of the molecule, resulting in a standard that is virtually identical to the analyte in terms of chemical and physical properties.[4] Deuterated standards, while widely used due to their lower cost and broader availability, can introduce analytical challenges.

One of the most significant differences is their chromatographic behavior. Due to slight differences in lipophilicity and polarity, deuterated standards can exhibit a chromatographic shift, typically eluting earlier than the unlabeled analyte in reversed-phase chromatography. This lack of co-elution can compromise the standard's ability to compensate for matrix effects, potentially leading to biased results. Carbon-13 labeled standards, conversely, almost perfectly co-elute with the native analyte.

Another critical consideration is isotopic stability. Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if they are located on exchangeable sites like -OH or -NH groups. This can compromise the integrity of the standard and lead to inaccurate quantification. ¹³C labels are not prone to this exchange, offering greater stability throughout the analytical process.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the performance differences between deuterated and ¹³C-labeled internal standards.

Table 1: Comparison of Chromatographic Retention Time

AnalyteInternal StandardChromatographic SystemRetention Time Shift (vs. Analyte)Reference
Amphetamine¹³C₆-AmphetamineUHPLC-MS/MSNo shift
Amphetamine²H₃-AmphetamineUHPLC-MS/MSShift observed
Amphetamine²H₅-AmphetamineUHPLC-MS/MSLarger shift than ²H₃
Amphetamine²H₈-AmphetamineUHPLC-MS/MSLarger shift than ²H₅
Metformind₆-MetforminGC-MS-0.03 min
Various PeptidesDimethyl-labeled (deuterated)nUHPLC-ESI-MS/MSMedian shift of 3s (approx. half a peak width)
Various PeptidesDimethyl-labeled (deuterated)CZE-ESI-MS/MSMedian shift of 0.1s (2.5% of peak width)

Table 2: Performance Characteristics in Bioanalytical Methods

ParameterDeuterated Internal Standard (d4-CML) for CML Quantification¹³C-Labeled Internal Standard for AGE QuantificationRationale & Implications
Linearity (r²) >0.99Typically >0.99Both can achieve good linearity, but co-elution of ¹³C standards provides a more robust correlation.
Accuracy (Recovery %) 93.22 - 97.42%97 - 118%The superior ability of ¹³C standards to compensate for matrix effects often leads to higher accuracy.
Precision (Intra-day RSD) 3.32%<14%Perfect co-elution of ¹³C standards minimizes variability introduced by matrix effects, often resulting in better precision.
Precision (Inter-day RSD) 3.14%Not specifiedConsistent performance of ¹³C standards across different batches and analytical runs contributes to better inter-day precision.

Experimental Protocols

To ensure the highest quality data, a well-defined and validated experimental protocol is crucial. Below are representative methodologies for the quantitative analysis of an analyte using either a deuterated or a ¹³C-labeled internal standard.

Protocol 1: Sample Preparation for Bioanalysis
  • Sample Thawing and Homogenization: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Prior to extraction, spike a known volume of the sample with a fixed volume of the deuterated or ¹³C-labeled internal standard working solution. The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls.

  • Protein Precipitation: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18) should be used to achieve chromatographic separation of the analyte from endogenous interferences.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Injection Volume: A fixed volume of the reconstituted sample is injected.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (¹³C or ²H) Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant Cal Calibration Curve Cal->Quant

General workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_0 Chromatographic Elution Profile cluster_1 Ideal Co-elution cluster_2 Chromatographic Shift Analyte Analyte ¹³C-Standard ¹³C-Standard Analyte_peak Analyte->Analyte_peak Analyte_peak2 Analyte->Analyte_peak2 ²H-Standard ²H-Standard 13C_peak ¹³C-Standard->13C_peak 2H_peak ²H-Standard->2H_peak Time Retention Time

Chromatographic behavior of ¹³C-labeled vs. deuterated internal standards relative to the analyte.

G Start Need for Quantitative Analysis Ideal Ideal IS: Co-elution & Identical Properties? Start->Ideal C13_Choice Use ¹³C-Labeled Standard Ideal->C13_Choice Yes Cost Cost/Availability a Major Constraint? Ideal->Cost No Proceed Proceed with Analysis C13_Choice->Proceed H2_Choice Consider ²H-Labeled Standard Validate Thoroughly Validate for Isotopic Effects & Stability H2_Choice->Validate Cost->C13_Choice No Cost->H2_Choice Yes Validate->Proceed

Decision tree for selecting an appropriate stable isotope-labeled internal standard.

Conclusion and Recommendation

The selection of an internal standard is a critical factor influencing the quality of quantitative data. While deuterated standards are widely available and more cost-effective, they are susceptible to limitations such as chromatographic shifts and potential isotopic exchange, which can compromise data accuracy. For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly mimic the behavior of the analyte throughout the analytical workflow ensures the most robust and reliable quantification. When the highest data quality is paramount, the investment in ¹³C-labeled standards is well-justified.

References

A Comparative Guide to Cross-Validation of LC-MS Methods for Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of organic acids is crucial in various fields, including clinical diagnostics, food science, and pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile tool for this purpose, offering high sensitivity and selectivity. However, the diversity of organic acid structures and sample matrices necessitates careful method selection and rigorous cross-validation to ensure reliable and reproducible results. This guide provides a comparative overview of different LC-MS-based methods for organic acid analysis, supported by experimental data and detailed protocols.

Methodological Approaches and Performance Comparison

Several LC-MS strategies are employed for organic acid analysis, each with its own set of advantages and limitations. The choice of method often depends on the specific analytes, the complexity of the sample matrix, and the desired level of sensitivity.[1] Common approaches include reversed-phase liquid chromatography (RP-LC), hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography, coupled with various mass spectrometry detectors like triple quadrupole (QqQ), time-of-flight (TOF), and Orbitrap.[2][3]

Derivatization is another key consideration. While some methods analyze organic acids in their native form, others utilize derivatizing agents to enhance chromatographic retention and ionization efficiency, particularly for small, polar organic acids that are poorly retained on traditional reversed-phase columns.[4][5]

Below is a summary of performance data from various validated LC-MS methods for organic acid analysis.

Table 1: Performance Characteristics of Different LC-MS Methods for Organic Acid Analysis

MethodAnalytesMatrixLinearity (r²)Accuracy/Recovery (%)Precision (%RSD)LOD/LOQCitation
LC-QTOF/MS 71 biomarkers (including 24 organic acids)Urine>0.99 (for most)Comparable to GC-MSNot SpecifiedNot Specified
LC-MS/MS (3-NPH Derivatization) 19 organic acidsSerum>0.992Within 15% error≤10.4% CVLLOD: ~0.06 µM
LC-MS/MS (Phenylenediamine Derivatization) Carboxylic acid-containing metabolitesBiological matrices>0.9990-105%≤10% CVLOD: as low as 0.01 ng/mL
HPLC-DAD (LC-MS/MS Cross-verification) 7 organic acidsProcessed food>0.99985.1-100.8%0.62-4.87%LOD: 0.06-1.53 mg/kg; LOQ: 0.19-4.63 mg/kg
LC-MS (Ion Exclusion) Various organic acidsYogurtExcellent (for malic acid)93% (for malic acid)Not Specified10 ppb (for malic acid)
LC-MS 6 organic acidsBacterial fermentation cultures and fecal samples>0.99195-128%2-13% CVNot Specified
LC-TOF/MS 24 organic acidsBiomass hydrolysateNot Specified70-130%Intra-day: 0.4-9.2%; Inter-day: 2.1-22.8%LOD: 0.03-0.7 µg/mL; LOQ: 0.2-2.9 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of LC-MS methods. Below are examples of experimental protocols for different approaches.

Protocol 1: Automated LC-MS/MS with Derivatization for Serum Organic Acids

This method utilizes an automated pretreatment system coupled to an LC-MS/MS for the analysis of 19 serum organic acids.

  • Sample Preparation: An automated pretreatment device is used for serum processing, which includes derivatization of organic acids with 3-Nitrophenylhydrazine (3-NPH).

  • Chromatography: The derivatized organic acids are separated on a reverse-phase C18 column.

    • Mobile Phase A: 0.1% aqueous formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient elution is used, starting from 16% B and increasing to 95% B over approximately 21 minutes.

    • Flow Rate: 0.35 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization: Negative-ion electrospray ionization (ESI)

    • Detection: Multiple reaction monitoring (MRM) is used for quantification.

Protocol 2: LC-QTOF/MS for Urinary Organic Acids

This high-resolution method allows for both targeted quantification and untargeted screening of organic acids in urine.

  • Sample Preparation: 25 μL of urine is mixed with 350 μL of 0.1% v/v formic acid in water and 25 μL of an internal standard (ISTD) mixture.

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is performed.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in 95% acetonitrile/5% water

    • Gradient: A 35-minute gradient program is employed.

  • Mass Spectrometry:

    • Instrument: Quadrupole time-of-flight (QTOF) mass spectrometer

    • Ionization: ESI in negative mode

    • Acquisition: Full scan data is acquired.

Protocol 3: LC-MS with Ion Exclusion Chromatography

This approach is particularly useful for highly hydrophilic organic acids that are difficult to retain using reversed-phase chromatography.

  • Sample Preparation: For a yogurt sample, the whey is filtered through a 0.22 µm filter and diluted 100 times.

  • Chromatography:

    • Column: Ion exclusion column

  • Mass Spectrometry:

    • Instrument: Single quadrupole mass spectrometer

    • Detection: Selected ion monitoring (SIM) is used for detection.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the successful cross-validation of analytical methods. The following diagram illustrates a general workflow for the cross-validation of LC-MS methods for organic acids.

LC-MS Cross-Validation Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_comparison Cross-Method Comparison cluster_implementation Implementation define_scope Define Scope & Analytes select_methods Select Candidate LC-MS Methods define_scope->select_methods develop_protocols Develop Detailed Protocols select_methods->develop_protocols linearity Linearity & Range develop_protocols->linearity accuracy Accuracy develop_protocols->accuracy precision Precision (Repeatability & Intermediate) develop_protocols->precision selectivity Selectivity & Specificity develop_protocols->selectivity lod_loq LOD & LOQ develop_protocols->lod_loq robustness Robustness develop_protocols->robustness sample_analysis Analyze Identical Samples with Both Methods linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis selectivity->sample_analysis lod_loq->sample_analysis robustness->sample_analysis statistical_analysis Statistical Analysis (e.g., Bland-Altman, t-test) sample_analysis->statistical_analysis assess_agreement Assess Agreement & Identify Discrepancies statistical_analysis->assess_agreement final_method Final Method Selection & Standard Operating Procedure assess_agreement->final_method

Caption: Workflow for LC-MS method cross-validation.

Conclusion

The cross-validation of LC-MS methods is a critical step in ensuring the quality and reliability of organic acid analysis. As demonstrated, various approaches exist, each with its own performance characteristics. The choice of method should be guided by the specific analytical requirements. For high-throughput and sensitive quantification of a targeted panel of organic acids, LC-MS/MS methods, often involving derivatization, are highly effective. For broader screening and the analysis of unknown compounds, high-resolution mass spectrometry platforms like LC-QTOF/MS offer significant advantages. By carefully selecting and validating the appropriate LC-MS method, researchers can obtain accurate and reproducible data for a wide range of applications.

References

The Gold Standard: A Comparative Guide to Stable Isotope Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. Stable isotope-labeled (SIL) internal standards, when used in conjunction with mass spectrometry, represent the gold standard for mitigating variability in analytical methods. This guide provides an objective comparison of the performance of different stable isotope internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your analytical needs.

The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties, thereby compensating for variations in sample preparation, chromatography, and ionization.[1] Stable isotope dilution analysis (SIDA) is a powerful technique that involves introducing a known quantity of a SIL analog of the analyte into the sample at the earliest stage of analysis.[2][3] This allows for accurate quantification by measuring the ratio of the native analyte to the isotopically labeled standard.[2]

This guide will focus on the two most prevalent types of stable isotope labels: deuterium (²H) and heavy-carbon (¹³C), with mention of nitrogen-15 (¹⁵N) where relevant. While both serve to create a mass shift for differentiation from the native analyte, their performance characteristics can differ significantly.

Key Performance Parameters: A Head-to-Head Comparison

The selection of a stable isotope internal standard is a critical decision in method development.[4] The choice between different isotopes, most commonly deuterium (²H) and carbon-13 (¹³C), can significantly impact assay performance. Below is a summary of key performance characteristics to consider.

Feature¹³C-Labeled StandardDeuterated (²H)-Labeled StandardRationale & Implications
Chromatographic Co-elution Excellent: The physicochemical properties are virtually identical to the analyte, ensuring near-perfect co-elution.Variable: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a slight difference in polarity and retention time (isotopic effect). This can be problematic if the analyte and internal standard elute into regions of differing matrix effects.Perfect co-elution is crucial for accurate compensation of matrix effects and variability in ionization.
Isotopic Stability High: ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.Variable: Deuterium atoms, especially those on heteroatoms (e.g., -OH, -NH), can be prone to back-exchange with hydrogen from the sample matrix or solvent. Careful placement of the label on non-exchangeable positions is critical.Label stability is essential to maintain a constant concentration of the internal standard throughout the analytical process.
Potential for Isotopic Interference Lower: The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher: While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can sometimes complicate spectra.A clean analytical signal with minimal spectral overlap is necessary for accurate quantification.
Mass Difference A mass difference of three or more mass units is generally recommended to avoid spectral overlap.A mass difference of three or more mass units is generally recommended.Sufficient mass difference is required to distinguish the analyte from the internal standard in the mass spectrometer.
Purity High isotopic and chemical purity are essential. The presence of unlabeled analyte in the internal standard can lead to inaccurate quantification.High isotopic and chemical purity are essential. The presence of unlabeled analyte can compromise results.The internal standard should be free of the unlabeled analyte to avoid artificially inflating the measured concentration.
Cost & Availability Generally higher due to more complex synthesis.Typically less expensive and more widely available.Budgetary constraints may influence the choice, but this should be weighed against the potential for compromised data quality.

Quantitative Data Summary

While direct head-to-head comparative studies for the same analyte are not always available, performance data from high-quality validation studies using different types of internal standards can be compared. The following tables summarize typical validation parameters for the quantification of analytes using either deuterated or ¹³C-labeled internal standards.

Table 1: Comparison of Assay Performance for an Anticancer Drug (Kahalalide F) Using a Structural Analogue vs. a SIL Internal Standard

ParameterStructural Analogue Internal StandardSIL Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6
Significance of Variance (Levene's Test) -p = 0.02 (Significantly Lower)
Significance of Bias (from 100%) p < 0.0005 (Significant)p = 0.5 (Not Significant)

This data demonstrates a significant improvement in both precision and accuracy when using a stable isotope-labeled internal standard compared to a structural analogue.

Table 2: Typical Validation Parameters for Quantification of Nε-(carboxymethyl)lysine (CML) using Deuterated vs. ¹³C-Labeled Internal Standards

ParameterMethod with Deuterated (d4-CML) ISMethod with ¹³C-Labeled (¹³C₆-CML) IS
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Accuracy (% Bias) Within ± 15%Within ± 10%

While both types of standards can be used to develop acceptable methods, methods employing ¹³C-labeled standards often exhibit slightly better precision and accuracy.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methodologies for key experiments in the evaluation and use of stable isotope internal standards.

Protocol 1: Evaluation of Internal Standard Purity and Identity

Objective: To confirm the identity and purity of the SIL internal standard and to ensure it is free from the unlabeled analyte.

Methodology:

  • Obtain the Certificate of Analysis (CoA) for the SIL internal standard, which should provide information on its chemical purity and isotopic enrichment.

  • Prepare a high-concentration stock solution of the SIL internal standard in an appropriate solvent.

  • Analyze this solution using the developed LC-MS/MS method.

  • Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a pre-defined threshold (e.g., <0.1% of the SIL internal standard response).

Protocol 2: Assessment of Matrix Effects

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and SIL internal standard in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte and SIL internal standard post-extraction.

    • Set C: Matrix spiked with the analyte and SIL internal standard before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect by comparing the peak area of the analyte in Set B to that in Set A.

  • The ability of the internal standard to compensate for matrix effects is evaluated by comparing the analyte/internal standard peak area ratio in Set B and Set C.

Protocol 3: Determination of Recovery

Objective: To determine the extraction efficiency of the analyte and the SIL internal standard from the biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set C: Matrix spiked with the analyte and SIL internal standard before extraction (from Protocol 2).

    • Set B: Blank matrix extract spiked with the analyte and SIL internal standard post-extraction (from Protocol 2).

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the recovery by comparing the peak area of the analyte in Set C to that in Set B. A similar calculation is performed for the internal standard.

  • Recovery of the analyte and internal standard should be consistent and reproducible.

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical considerations in selecting an internal standard.

G cluster_0 Bioanalytical Workflow A Sample Collection B Addition of SIL Internal Standard A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Area Ratio Calculation) D->E F Quantification using Calibration Curve E->F

A typical bioanalytical workflow using a SIL internal standard.

G Start Select Internal Standard IsSIL Is a Stable Isotope Labeled (SIL) Standard Available? Start->IsSIL ChooseSIL Use SIL Standard IsSIL->ChooseSIL Yes ChooseAnalogue Consider a Structural Analogue (with thorough validation) IsSIL->ChooseAnalogue No Is13C Is a ¹³C-labeled standard available and affordable? ChooseSIL->Is13C End Final Selection ChooseAnalogue->End Choose13C Prefer ¹³C-labeled standard for optimal performance Is13C->Choose13C Yes Choose2H Use Deuterated (²H) standard (validate for isotopic effect and stability) Is13C->Choose2H No Choose13C->End Choose2H->End

Decision tree for selecting an internal standard.

Conclusion

Stable isotope-labeled internal standards are indispensable tools for achieving high-quality quantitative data in mass spectrometry. While both deuterated and ¹³C-labeled standards can be effectively used, ¹³C-labeled standards generally offer superior performance due to their excellent chromatographic co-elution and high isotopic stability. However, the higher cost and potentially limited availability of ¹³C-labeled standards may necessitate the use of deuterated standards. In such cases, careful validation is crucial to ensure that potential issues like chromatographic shifts and isotopic exchange do not compromise the accuracy and precision of the results. Ultimately, the choice of internal standard should be based on a thorough evaluation of the performance characteristics and the specific requirements of the analytical method.

References

A Comparative Guide to Method Validation for Organic Acid Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

The quantitative analysis of organic acids in urine is a cornerstone of clinical diagnostics, particularly for screening and monitoring inborn errors of metabolism (IEMs). It also plays a crucial role in toxicology, nutrition research, and drug development by providing a window into metabolic pathways. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an objective comparison of these methods, supported by published performance data, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparison of Analytical Technologies: GC-MS vs. LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) has long been considered the gold standard for urinary organic acid (UOA) analysis. The methodology relies on the separation of volatile compounds, which necessitates a chemical modification step known as derivatization to analyze non-volatile organic acids. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly accessible and offers a powerful alternative with simplified workflows.[1]

The primary advantages of GC-MS include its high chromatographic resolution and extensive, well-established mass spectral libraries for compound identification. However, its sample preparation is notoriously labor-intensive and time-consuming, involving extraction and derivatization.[1]

LC-MS/MS methods often feature simpler "dilute-and-shoot" sample preparation, significantly reducing turnaround time. This technique also requires much smaller sample volumes, a critical advantage when working with neonatal or pediatric patients. While LC-MS/MS provides excellent sensitivity and selectivity, method development can be complex, and it may be susceptible to matrix effects that can interfere with quantification.

Performance Data Comparison

The validation of any analytical method requires rigorous testing of several key parameters. The following tables summarize quantitative performance data from published studies for both GC-MS and LC-MS/MS methods for urinary organic acid analysis.

Table 1: Performance Characteristics of a Validated GC-MS Method (Data derived from an ultrasound-assisted derivatization protocol for 26 organic acids)

ParameterPerformance RangeDetails
Linearity (r) 0.9958 - 0.9996Demonstrates a strong linear relationship between concentration and response.
Limit of Detection (LOD) 0.04 - 0.42 µmol/LIndicates high sensitivity for detecting low-level analytes.
Precision (CV%) 0.32% - 13.76%Shows good reproducibility of the measurement process.
Accuracy (Recovery) 82.97% - 114.96%Reflects the closeness of the measured value to the true value.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method (Data derived from a method for 19 serum/urine organic acids)

ParameterPerformance RangeDetails
Linearity (r²) >0.98 - 0.9998Indicates excellent linearity across the analytical range.
Precision (Inter-day CV%) < 15%Demonstrates good long-term reproducibility. An automated system showed a reproducibility of ~10.4% CV.
Accuracy (Inter-day) 80% - 120%Shows high accuracy for the majority of analytes measured.
Run Time ~5.5 - 20 minutesLC-MS/MS analysis is rapid, enabling higher sample throughput.

Experimental Workflows and Protocols

The choice of method dictates the experimental workflow. A generalized workflow is depicted below, followed by detailed protocols for each technique.

G cluster_pre Sample Preparation cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cluster_post Data Analysis Collection 1. Urine Sample Collection Normalize 2. Normalization (Creatinine) Collection->Normalize InternalStd 3. Add Internal Standard Normalize->InternalStd Extraction 4a. Extraction (LLE or SPE) InternalStd->Extraction Dilute 4b. Dilution ('Dilute & Shoot') InternalStd->Dilute Deriv 5a. Derivatization (e.g., Silylation) Extraction->Deriv GCMS_Analysis 6. GC-MS Analysis Deriv->GCMS_Analysis Processing 7. Data Processing GCMS_Analysis->Processing LCMS_Analysis 6. LC-MS/MS Analysis Dilute->LCMS_Analysis LCMS_Analysis->Processing Report 8. Reporting Processing->Report

General workflow for urinary organic acid analysis.
Protocol 1: GC-MS with Silylation Derivatization

This protocol is a representative example of a manual liquid-liquid extraction (LLE) and derivatization procedure commonly used for GC-MS analysis.

  • Sample Normalization : Thaw a random urine sample. Measure the creatinine concentration to determine the sample volume needed for analysis, normalizing to a standard value.

  • Acidification : Pipette the calculated volume of urine into a glass tube and make up the volume to 2 mL with distilled water. Add 5M HCl to acidify the sample to a pH < 2.

  • Internal Standard : Add an appropriate internal standard (e.g., heptadecanoic acid) to each sample, control, and calibrator.

  • Extraction : Add sodium chloride to saturate the solution. Perform a two-step liquid-liquid extraction by adding ethyl acetate, vortexing thoroughly for 1 minute, and centrifuging to separate the layers. Combine the organic (upper) layers from both extractions.

  • Drying : Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas at 35-40°C.

  • Derivatization : To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) and pyridine. Cap the vial tightly.

  • Incubation : Incubate the mixture at 70-90°C for 15-30 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) esters.

  • Analysis : After cooling, transfer the sample to an autosampler vial. Inject 1-2 µL into the GC-MS system for analysis.

Protocol 2: LC-MS/MS with "Dilute and Shoot"

This protocol exemplifies a simplified approach often used for LC-MS/MS analysis, minimizing sample handling.

  • Sample Normalization : As with the GC-MS method, determine the urine volume based on creatinine concentration.

  • Internal Standard & Dilution : In a microcentrifuge tube, combine the calculated urine volume, an internal standard mixture (containing isotopically labeled versions of the target analytes), and an acidic dilution solution. A typical dilution factor might be 1:10 or 1:20.

  • Mixing : Vortex the mixture thoroughly for 30 seconds.

  • Centrifugation : Centrifuge the sample at high speed (e.g., >10,000 rpm) for 5 minutes to pellet any particulate matter.

  • Analysis : Transfer the clear supernatant to an autosampler vial. Inject the sample directly into the LC-MS/MS system. The separation is typically achieved on a reversed-phase C18 column with a gradient elution.

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantitative analysis of organic acids in urine.

  • GC-MS remains a powerful and well-established method, particularly for comprehensive, untargeted profiling. Its primary drawback is the complex and time-consuming sample preparation required.

  • LC-MS/MS offers significant advantages in terms of speed, sample volume, and ease of preparation, making it highly suitable for high-throughput clinical screening.

The choice between the two platforms depends on the specific needs of the laboratory, including desired sample throughput, available instrumentation, the need for broad profiling versus targeted quantification, and the sample volumes available for analysis. For routine diagnostics and large-scale studies, the trend is shifting towards the adoption of LC-MS/MS due to its efficiency and automation potential.

References

A Comparative Guide to Internal Standards for Citric Acid Quantification: Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of citric acid in biological matrices, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Citric acid-d4 and two common alternatives—¹³C-labeled citric acid and tricarballylic acid—with a focus on their performance in linearity and recovery studies.

This document outlines the experimental data for each internal standard, details the methodologies for conducting linearity and recovery experiments, and provides a visual representation of the analytical workflow. The information presented is intended to assist researchers in making informed decisions for developing robust and reproducible bioanalytical methods.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, thereby compensating for variations and ensuring data integrity. The following table summarizes the linearity and recovery performance of Citric acid-d4, ¹³C-labeled citric acid, and tricarballylic acid based on available scientific literature.

Internal StandardAnalyteLinearity (Correlation Coefficient, R²)Linear RangeRecovery (%)Reference
Citric acid-d4 Citric Acid0.9996 to 1.00 - 520 µMNot explicitly reported for the internal standard itself, but a method using it reported 92.0-103% recovery for citric acid.[1][2]
¹³C-labeled citric acid Citric Acid> 0.99Not explicitly reportedNot explicitly reported, but generally considered to provide high accuracy and precision.[3]
Tricarballylic acid cis-Aconitic Acid (structurally similar to Citric Acid)Not explicitly reportedNot explicitly reportedNot explicitly reported[4]

Note: While specific quantitative data for the linearity and recovery of each internal standard is not always available in a single comprehensive study, the provided information is based on validated analytical methods where these standards have been employed. Stable isotope-labeled internal standards like Citric acid-d4 and ¹³C-labeled citric acid are generally preferred in mass spectrometry-based bioanalysis due to their ability to closely track the analyte of interest.[3] Tricarballylic acid, being a structural analog, can be a cost-effective alternative, though its ability to compensate for matrix effects and extraction variability may not be as precise as its isotopically labeled counterparts.

Experimental Protocols

The following sections detail the standardized procedures for conducting linearity and recovery studies, essential for the validation of bioanalytical methods. These protocols are based on established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Linearity Study Protocol

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

Objective: To demonstrate the linear relationship between the instrument response (peak area ratio of analyte to internal standard) and the known concentration of citric acid.

Procedure:

  • Preparation of Calibration Standards: A series of at least six to eight calibration standards are prepared by spiking a known amount of citric acid into a blank biological matrix (e.g., plasma, urine). The concentration range should encompass the expected concentrations of the study samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

  • Addition of Internal Standard: A constant and known concentration of the internal standard (Citric acid-d4, ¹³C-labeled citric acid, or tricarballylic acid) is added to each calibration standard, quality control (QC) sample, and the study samples.

  • Sample Preparation: The samples are then subjected to the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Instrumental Analysis: The prepared samples are analyzed using the LC-MS/MS method.

  • Data Analysis: The peak area ratio of citric acid to the internal standard is plotted against the nominal concentration of citric acid. A linear regression analysis is performed, and the correlation coefficient (R²) is calculated.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.

Recovery Study Protocol

Recovery is the measure of the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration.

Objective: To assess the extraction efficiency of citric acid and the internal standard from the biological matrix.

Procedure:

  • Preparation of Sample Sets: Three sets of quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.

    • Set A (Extracted Samples): Blank matrix is spiked with citric acid and the internal standard before the extraction process.

    • Set B (Post-Extraction Spiked Samples): Blank matrix is first subjected to the extraction process, and the resulting extract is then spiked with citric acid and the internal standard. This set represents 100% recovery.

  • Instrumental Analysis: All sample sets are analyzed by LC-MS/MS.

  • Data Analysis: The recovery is calculated by comparing the mean peak area of the analyte (or internal standard) in Set A to the mean peak area in Set B.

    • Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Acceptance Criteria: While a 100% recovery is not always achievable, the recovery should be consistent, precise, and reproducible across the different concentration levels. Generally, recovery values between 80% and 120% are considered acceptable.

Visualizing the Workflow

To illustrate the logical flow of a typical bioanalytical method validation process incorporating linearity and recovery studies, the following diagrams are provided.

Linearity Study Workflow prep_standards Prepare Calibration Standards (min. 6-8 concentrations) add_is Add Constant Amount of Internal Standard prep_standards->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Plot Peak Area Ratio vs. Concentration Calculate R² analysis->data_analysis acceptance Acceptance Criteria (R² ≥ 0.99) data_analysis->acceptance

Caption: Workflow for a linearity study.

Recovery Study Workflow cluster_set_a Set A: Pre-Extraction Spike cluster_set_b Set B: Post-Extraction Spike spike_a Spike Blank Matrix with Analyte and Internal Standard extract_a Perform Sample Extraction spike_a->extract_a analysis LC-MS/MS Analysis of Both Sets extract_b Perform Sample Extraction on Blank Matrix spike_b Spike Extract with Analyte and Internal Standard extract_b->spike_b calculation Calculate Recovery (%) (Mean Area Set A / Mean Area Set B) * 100 analysis->calculation acceptance Acceptance Criteria (Consistent and Reproducible) calculation->acceptance

Caption: Workflow for a recovery study.

References

Navigating the Subtle Shift: A Guide to the Isotopic Effect of Deuterium Labeling in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of deuterium-labeled compounds as internal standards in quantitative analysis is a cornerstone of modern analytical chemistry. This practice, prized for its ability to enhance accuracy in mass spectrometry-based quantification, is not without its nuances. A subtle but significant phenomenon known as the chromatographic deuterium isotope effect (CDE) can lead to shifts in retention time between deuterated and non-deuterated analogs, potentially impacting data integrity. This guide provides an objective comparison of the CDE across various chromatographic techniques, supported by experimental data and detailed methodologies, to empower researchers to navigate this effect with precision.

The substitution of a hydrogen atom with its heavier isotope, deuterium, induces minute changes in the physicochemical properties of a molecule.[1][2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These subtle differences can alter the interactions between the analyte and the stationary phase, leading to observable differences in chromatographic retention times.[1][2]

The Chromatographic Deuterium Isotope Effect at a Glance

The direction and magnitude of the retention time shift caused by deuterium labeling are highly dependent on the chromatographic mode employed. Understanding these trends is critical for method development and data interpretation.

Reversed-Phase Chromatography (RPC)

In RPC, which separates molecules based on hydrophobicity, a prevalent "inverse isotope effect" is observed. Deuterated compounds typically elute earlier than their non-labeled counterparts. This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, which leads to weaker interactions with the non-polar stationary phase.

Normal-Phase Chromatography (NPC)

Conversely, in NPC, which separates molecules based on polarity, a "normal isotope effect" is often observed. Deuterated compounds tend to elute later than their non-deuterated analogs. This suggests a stronger interaction of the deuterated compound with the polar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC)

In HILIC, the separation mechanism is more complex, involving partitioning, ion-exchange, and hydrogen bonding. The deuterium isotope effect in HILIC can be variable. Studies have shown that deuterated peptides can be more hydrophilic, leading to partial or complete resolution from their non-deuterated counterparts. However, the effect can be minimized or even eliminated by adjusting mobile phase pH, which alters the separation mechanism.

Gas Chromatography (GC)

In gas chromatography, deuterated compounds generally elute earlier than their protiated analogs, similar to the inverse isotope effect seen in RPC. This is largely attributed to the vapor pressure isotope effect. The position and number of deuterium atoms, as well as the polarity of the stationary phase, can influence the magnitude of this effect.

Quantitative Comparison of Retention Time Shifts

The following table summarizes the observed retention time differences between deuterated and non-deuterated compounds across different chromatographic modes, as reported in various studies.

Chromatographic ModeAnalyte TypeObservationReference
Reversed-Phase LCPeptidesDeuterated peptides elute earlier.
Reversed-Phase LCSmall MoleculesDeuterated compounds generally elute earlier.
Normal-Phase LCSmall MoleculesDeuterated compounds tend to elute later.
HILICPeptidesDeuterated peptides can be more hydrophilic and resolve from non-deuterated counterparts.
Gas ChromatographyVariousDeuterated compounds typically elute earlier.

Experimental Protocol for Assessing the Chromatographic Deuterium Isotope Effect

To accurately quantify the CDE in your specific application, a systematic experimental approach is necessary.

Objective

To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analog under defined chromatographic conditions.

Materials
  • Deuterated standard

  • Non-deuterated standard

  • High-purity solvents appropriate for the chosen chromatographic mode

  • Chromatography column suitable for the analyte and separation mode

Procedure
  • Standard Preparation :

    • Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.

    • From the stock solutions, create a 1:1 mixture of the deuterated and non-deuterated compounds at a known concentration.

  • Chromatographic Analysis :

    • Select a chromatographic column and mobile phase appropriate for the analyte and the desired separation mode (RPC, NPC, HILIC, or GC).

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the 1:1 mixture and record the chromatogram.

    • For liquid chromatography, typical instrumentation includes a liquid chromatograph coupled to a mass spectrometer (LC-MS). For gas chromatography, a gas chromatograph coupled to a mass spectrometer (GC-MS) is common.

  • Data Analysis :

    • Identify the peaks corresponding to the deuterated and non-deuterated compounds based on their mass-to-charge ratios.

    • Determine the retention time for each peak.

    • Calculate the retention time difference (Δt_R).

    • To normalize for variations in peak broadening, express the retention time shift as a percentage of the peak width.

    • Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.

Visualizing the Process and Influencing Factors

To better understand the concepts and workflows, the following diagrams illustrate the key aspects of assessing the deuterium isotope effect in chromatography.

G Experimental Workflow for CDE Analysis A Standard Preparation (Deuterated & Non-deuterated) B 1:1 Mixture Preparation A->B C Chromatographic Separation (LC or GC) B->C D Mass Spectrometric Detection C->D E Data Analysis (Retention Time Determination) D->E F Calculation of ΔtR E->F

Experimental workflow for CDE analysis.

G Factors Influencing the Chromatographic Deuterium Isotope Effect A Chromatographic Deuterium Isotope Effect B Chromatographic Mode (RPC, NPC, HILIC, GC) B->A C Analyte Structure C->A D Number of Deuterium Atoms D->A E Position of Deuterium Atoms E->A F Chromatographic Conditions (Mobile Phase, Temperature) F->A

Factors influencing the CDE.

Mitigating the Isotopic Effect: Alternative Labeling Strategies

While the deuterium isotope effect is a critical consideration, it is not an insurmountable challenge. For applications where co-elution is paramount, alternative stable isotope labeling strategies can be employed. The use of ¹³C or ¹⁵N labeling, for instance, generally does not produce a discernible chromatographic isotope effect. However, the synthesis of these labeled compounds can be more complex and costly.

Conclusion

The chromatographic deuterium isotope effect is a fundamental phenomenon that researchers utilizing deuterium-labeled compounds must understand and account for. While deuterated internal standards offer significant advantages in quantitative mass spectrometry, the potential for retention time shifts necessitates careful experimental validation. By understanding the trends in different chromatographic modes and systematically assessing the effect under specific analytical conditions, scientists can ensure the accuracy and reliability of their results. For applications demanding perfect co-elution, alternative stable isotopes like ¹³C and ¹⁵N present viable, albeit more expensive, alternatives. Ultimately, a thorough understanding and proactive assessment of the CDE are essential for robust and high-quality analytical data in research and drug development.

References

Safety Operating Guide

Proper Disposal of Citric Acid-d4-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of citric acid-d4-1.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., neoprene).

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]

  • If on skin: Wash with plenty of water.[2] Take off contaminated clothing and wash it before reuse.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]

  • If swallowed: Rinse mouth. Call a POISON CENTER or physician if you feel unwell.

Waste Classification and Characterization

This compound should be treated as a chemical waste. The deuterium labeling in this compound does not make it radioactive, as deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, no additional precautions related to radioactivity are necessary for its disposal.

The primary consideration for disposal is the chemical nature of citric acid itself. While citric acid in its pure, unused form is not typically classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, its ultimate disposal procedure depends on its use and any potential contamination. It is the responsibility of the waste generator to determine the final characteristics of the waste.

Key Disposal Considerations:

  • pH of the Waste: Waste citric acid solutions with a pH of 6 or lower, or at a concentration of 1% or greater, may be classified as dangerous waste.

  • Contamination: If the this compound has been mixed with other chemicals or has become contaminated, the disposal procedure must account for all components of the waste stream.

Step-by-Step Disposal Procedures

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. Avoid creating dust during transfer.

  • Liquid Waste: Collect aqueous solutions of this compound in a compatible, leak-proof container (e.g., a polyethylene container).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound". List all components and their approximate concentrations if it is a mixed waste.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Citric acid is incompatible with strong bases and oxidizing agents.

2. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and cool, dry area.

  • Ensure containers are tightly closed when not in use.

  • Follow your institution's guidelines for satellite accumulation areas (SAAs).

3. Disposal Pathway:

  • Do Not Dispose Down the Drain: Unless explicitly permitted by your local regulations and institutional Environmental Health & Safety (EHS) department for very dilute and neutralized solutions, do not dispose of this compound down the drain. Unauthorized drain disposal can harm aquatic life and damage plumbing.

  • Do Not Dispose in Regular Trash: Solid this compound waste should not be disposed of in the regular trash.

  • Contact Your EHS Department: The standard and required procedure is to arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. They are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

Accidental Spills

In the event of a small spill of this compound:

  • Restrict access to the area.

  • Wearing appropriate PPE, scoop or vacuum up the solid material, or absorb the liquid with an inert material (e.g., sand, vermiculite).

  • Place the collected material into a sealed container for disposal as chemical waste.

  • Wash the spill area with water after the material has been collected.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

PropertyValueSource
Acute Oral Toxicity (LD50, rat)3 g/kg
Flash Point155 °C
Autoignition Temperature345 °C
Solubility in WaterSoluble

Experimental Workflow for Disposal

Figure 1: A flowchart outlining the procedural steps for the proper disposal of this compound.

References

Personal protective equipment for handling Citric acid-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of isotopically labeled compounds while maintaining stringent safety standards is paramount. This guide provides immediate and essential safety and logistical information for handling Citric acid-d4-1, including detailed operational and disposal plans.

I. Understanding the Hazards

This compound is a deuterated form of citric acid. While the deuteration is unlikely to alter the fundamental chemical hazards of the molecule, it is crucial to handle it with the same precautions as for unlabeled citric acid, with additional considerations for its isotopic purity.

Primary Hazards of Citric Acid:

  • Serious Eye Irritation: Contact with eyes can cause significant irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Skin Irritation: May cause mild skin irritation upon prolonged contact.

  • Combustible Dust: Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture in the presence of an ignition source.

Special Considerations for Deuterated Compounds:

  • Hygroscopicity and Isotopic Exchange: Deuterated compounds can readily absorb moisture from the atmosphere, which can lead to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the material. It is crucial to handle and store this compound in a dry, inert atmosphere.

II. Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filter if dust is generated.To prevent inhalation of dust.

III. Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is essential for both safety and maintaining the quality of the compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Work in a well-ventilated area, preferably a chemical fume hood. gather_ppe Don appropriate PPE (gloves, safety glasses, lab coat). prep_area->gather_ppe prep_tools Ensure all glassware and tools are clean and thoroughly dry to prevent isotopic dilution. gather_ppe->prep_tools weigh Weigh the required amount of this compound in a closed balance or under inert gas if possible. prep_tools->weigh dissolve If making a solution, use an anhydrous, deuterated solvent to prevent H-D exchange. weigh->dissolve handle_care Avoid generating dust. Handle gently. dissolve->handle_care store_container Store in a tightly sealed container. handle_care->store_container store_conditions Keep in a cool, dry, and well-ventilated place away from incompatible materials. Consider storage under an inert atmosphere (e.g., argon or nitrogen). store_container->store_conditions

Caption: Workflow for Handling this compound.

IV. Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.

Waste Characterization and Segregation:

  • All waste containing this compound should be considered chemical waste.

  • Keep deuterated waste streams separate from non-deuterated waste to potentially allow for deuterium recovery or specialized disposal.

Disposal Procedure:

cluster_collection Waste Collection cluster_labeling Labeling cluster_disposal Disposal collect_solid Collect solid waste in a clearly labeled, sealed container. label_waste Label waste containers with 'Hazardous Waste,' the full chemical name ('this compound'), and any other components in the waste stream. collect_solid->label_waste collect_liquid Collect liquid waste (solutions) in a separate, labeled, sealed container. collect_liquid->label_waste dispose Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. label_waste->dispose

Caption: Disposal Plan for this compound Waste.

V. Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area. For large spills, contact your institution's EHS office.

By adhering to these safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the preservation of the compound's isotopic integrity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.